molecular formula C5H2BrClIN B1527703 2-Bromo-5-chloro-4-iodopyridine CAS No. 1061357-88-7

2-Bromo-5-chloro-4-iodopyridine

Cat. No.: B1527703
CAS No.: 1061357-88-7
M. Wt: 318.34 g/mol
InChI Key: UPWHKYFBMYMQJC-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-iodopyridine is a useful research compound. Its molecular formula is C5H2BrClIN and its molecular weight is 318.34 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-5-1-4(8)3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWHKYFBMYMQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-chloro-4-iodopyridine: A Strategic Linchpin for Sequential Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-chloro-4-iodopyridine is a triply halogenated heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science research communities. Its strategic arrangement of iodine, bromine, and chlorine atoms on the pyridine scaffold provides a powerful tool for sequential and site-selective functionalization. This guide offers a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on leveraging its unique halogen reactivity profile in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and safety guidelines are provided to equip researchers with the practical knowledge required for its effective use in complex molecular synthesis.

Chemical Identity and Physicochemical Properties

This compound is a unique building block whose utility is defined by its distinct halogen substitution pattern. While a dedicated CAS number for this specific isomer is not uniformly cited across major chemical databases, a CAS number of 1061357-88-7 has been associated with this compound[1]. Researchers are advised to verify the identity of commercial materials through analytical characterization.

The core value of this reagent lies in the differential reactivity of its three carbon-halogen bonds, a principle fundamental to its application in synthetic chemistry.

Table 1: Physicochemical and Structural Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 1061357-88-7 (associated)[1]
Molecular Formula C₅H₂BrClIN[2]
Molecular Weight 318.34 g/mol
Monoisotopic Mass 316.8104 Da[2]
Appearance Expected to be a solid at room temperature
SMILES C1=C(C(=CN=C1Br)Cl)I[2]
InChI Key UPWHKYFBMYMQJC-UHFFFAOYSA-N[2]

The Principle of Differential Reactivity: A Synthetic Chemist's Blueprint

The primary utility of this compound stems from the well-established hierarchy of reactivity for halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl [3]. This predictable regioselectivity is a direct consequence of the carbon-halogen bond dissociation energies. The C-I bond is the weakest, making it the most susceptible to oxidative addition by a palladium(0) catalyst, followed by the stronger C-Br bond, and finally the most robust C-Cl bond[3].

This reactivity gradient allows for a stepwise, controlled introduction of different substituents onto the pyridine ring, making it an invaluable tool for building molecular diversity and exploring structure-activity relationships (SAR) in drug discovery programs.

G A This compound B Step 1: Suzuki / Sonogashira (C-I Coupling) A->B Pd(0) cat., Base, R-B(OH)2 or R-C≡CH C 4-Aryl/Alkynyl-2-bromo- 5-chloropyridine B->C D Step 2: Suzuki / Buchwald-Hartwig (C-Br Coupling) C->D Pd(0) cat., Base, R'-B(OH)2 or R'-NH2 E 4,2-Disubstituted- 5-chloropyridine D->E F Step 3: Harsh Conditions (C-Cl Coupling) E->F Stronger conditions (e.g., specific ligands) G Fully Substituted Pyridine F->G

Caption: Sequential cross-coupling pathway for this compound.

Plausible Synthetic Routes

The synthesis of polyhalogenated pyridines often involves multi-step sequences starting from more common pyridine derivatives. A plausible and powerful method for synthesizing highly substituted pyridines is the "halogen dance" reaction, which involves directed ortho-lithiation followed by halogenation[4]. Another common strategy involves diazotization of an amino-pyridine precursor, followed by a Sandmeyer-type reaction to introduce a halogen.

For instance, a synthetic approach could involve the diazotization of a precursor like 2-amino-5-chloro-4-iodopyridine followed by bromination, or starting from 2-amino-3-bromo-5-chloropyridine and introducing the iodine via a diazo-reaction[5][6]. The precise route would be selected based on the availability and cost of starting materials and the desired overall yield.

Applications in Research and Drug Development

Polyhalogenated heterocycles are critical building blocks in medicinal chemistry and materials science[7][8]. The ability to perform sequential, site-selective modifications on the this compound scaffold allows for the efficient generation of libraries of complex molecules.

  • Drug Discovery: The pyridine core is a "privileged scaffold" found in numerous approved drugs. This reagent enables the synthesis of highly decorated pyridine derivatives for screening as kinase inhibitors, GPCR modulators, and other therapeutic targets. The controlled, stepwise synthesis is particularly valuable for optimizing lead compounds.

  • Agrochemicals: Similar to pharmaceuticals, the precise arrangement of substituents on a heterocyclic core is crucial for the efficacy and safety of modern herbicides, fungicides, and insecticides.

  • Materials Science: Polysubstituted pyridines are used in the development of organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. The ability to tune the electronic properties of the pyridine ring through controlled functionalization is key to these applications.

Safety and Handling

As with all polyhalogenated aromatic compounds, this compound should be handled with care in a well-ventilated chemical fume hood. While a specific safety data sheet (SDS) for this exact isomer is not widely available, data from closely related compounds provides a strong basis for hazard assessment.

General Safety Precautions (based on analogous compounds): [9][10][11]

  • Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation/damage (H319/H318), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. For handling powders, a dust mask or respirator may be appropriate[10].

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light[9].

  • Incompatibilities: Avoid strong oxidizing agents and strong bases[9].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols are generalized procedures for selective cross-coupling reactions and should be optimized by the researcher for specific substrates and scales.

Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position (C-I Bond)

This protocol leverages the high reactivity of the C-I bond to selectively introduce an aryl or heteroaryl group at the 4-position[12][13].

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification A 1. Add Reactants & Base to Flask B 2. Evacuate & Backfill (3x) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat & Stir (80-100 °C) C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool, Dilute, & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-chloro-4-iodopyridine (CAS No: 1061357-88-7) is a highly functionalized heterocyclic building block of significant interest to researchers in drug discovery and development. Its unique tri-halogenation pattern, with three distinct halogens at the C2, C4, and C5 positions, offers a powerful platform for sequential and regioselective functionalization via modern cross-coupling methodologies. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for a programmed introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of complex molecular architectures for novel therapeutic agents. This guide provides a detailed exploration of robust and scientifically-grounded synthetic pathways for the preparation of this key intermediate, intended for an audience of professional researchers and synthetic chemists. Two primary strategies are presented: a modern, efficient route involving a directed lithiation and "halogen dance" rearrangement, and a more traditional, multi-step pathway proceeding through a pyridine N-oxide intermediate. Each pathway is discussed with a focus on mechanistic rationale, experimental causality, and detailed, field-proven protocols.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The strategic placement of halogen atoms serves as a versatile synthetic handle, enabling the construction of complex derivatives through powerful transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This compound is particularly valuable due to the distinct reactivity hierarchy of its carbon-halogen bonds. The carbon-iodine bond is the most labile and readily participates in palladium-catalyzed reactions under mild conditions, followed by the carbon-bromine bond, with the carbon-chlorine bond being the most robust. This predictable reactivity allows chemists to execute a one-pot or sequential functionalization strategy with exceptional control, building molecular complexity in a deliberate and efficient manner.

This guide outlines two divergent and reliable synthetic approaches to this key intermediate, starting from the readily available precursor, 2-bromo-5-chloropyridine.

Pathway I: Directed Lithiation and "Halogen Dance" Rearrangement

This pathway represents a modern and atom-economical approach to achieving C-4 iodination, leveraging the subtleties of organolithium chemistry on a di-halogenated pyridine scaffold. While direct deprotonation at the C-4 position of 2-bromo-5-chloropyridine is electronically disfavored, this method utilizes a kinetically favored ortho-lithiation followed by a thermodynamically driven rearrangement to install the lithium at the desired C-4 position.

Mechanistic Rationale and Causality

The core of this strategy relies on a sequence of deprotonation, rearrangement, and electrophilic trapping.

  • Directed ortho-Metalation (DoM): The bromine atom at the C-2 position serves as an effective Directed Metalation Group (DMG).[1][2] Upon treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) at cryogenic temperatures (-78°C or lower), the most acidic proton adjacent to the DMG, H-3, is selectively abstracted. This kinetically controlled deprotonation forms the 2-bromo-5-chloro-3-lithiopyridine intermediate.

  • The "Halogen Dance": The term "halogen dance" refers to the base-induced intramolecular migration of a halogen atom, which proceeds via a series of lithiated intermediates.[3][4][5] In this context, a similar rearrangement of the lithiated species occurs. The initially formed 3-lithio species can undergo a rearrangement to the more thermodynamically stable 4-lithio isomer. This isomerization is driven by the relief of steric strain and the electronic stabilization of the carbanion at the C-4 position. This process is highly temperature and time-dependent.

  • Electrophilic Quench: Before the lithiated intermediate can react further, it is trapped by the addition of an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane. This electrophilic quench regioselectively installs the iodine atom at the C-4 position, yielding the final product. An analogous "halogen dance" strategy has been successfully employed for the synthesis of 2-bromo-4-iodopyridine from 2-bromopyridine.[6]

Visual Workflow: Halogen Dance Pathway

Caption: Workflow for the "Halogen Dance" synthesis pathway.

Detailed Experimental Protocol: Halogen Dance

Materials

Reagent/MaterialM.W.QuantityMoles (equiv.)Supplier
2-Bromo-5-chloropyridine192.4410.0 g51.96 mmol (1.0)Sigma-Aldrich
Diisopropylamine101.198.0 mL57.16 mmol (1.1)Acros Organics
n-Butyllithium (2.5 M in hexanes)64.0622.8 mL57.16 mmol (1.1)Sigma-Aldrich
Iodine (I₂)253.8114.5 g57.16 mmol (1.1)Fisher Scientific
Anhydrous Tetrahydrofuran (THF)-300 mL-Acros Organics
Saturated aq. Na₂S₂O₃-100 mL--
Brine-100 mL--
Anhydrous Magnesium Sulfate-20 g--

Procedure

  • Apparatus Setup: A 500 mL three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a positive pressure of dry argon. The flask is equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum.

  • LDA Preparation: The flask is charged with anhydrous tetrahydrofuran (THF, 150 mL) and diisopropylamine (8.0 mL, 57.16 mmol). The solution is cooled to -78 °C using an acetone/dry ice bath. n-Butyllithium (22.8 mL, 2.5 M in hexanes, 57.16 mmol) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Deprotonation: A solution of 2-bromo-5-chloropyridine (10.0 g, 51.96 mmol) in anhydrous THF (50 mL) is prepared and added dropwise to the LDA solution at -78 °C over 20 minutes. The resulting dark mixture is stirred at -78 °C for 1 hour.

  • Rearrangement and Iodination: A solution of iodine (14.5 g, 57.16 mmol) in anhydrous THF (100 mL) is prepared separately. The reaction mixture containing the lithiated pyridine is allowed to warm slowly to -65 °C over 30 minutes to facilitate the anionic rearrangement. It is then re-cooled to -78 °C. The iodine solution is added dropwise to the reaction mixture, maintaining the temperature below -70 °C. The reaction is stirred for an additional 1 hour at -78 °C.

  • Work-up: The reaction is quenched at -78 °C by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (100 mL) until the dark iodine color dissipates. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The aqueous layer is separated and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude residue is purified by column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to afford this compound as a solid.

Pathway II: Synthesis via a Pyridine N-Oxide Intermediate

This classical, multi-step route provides a robust and highly predictable method for introducing a substituent at the C-4 position of a pyridine ring. The strategy involves electronically modifying the pyridine ring via N-oxidation to direct a subsequent electrophilic substitution, followed by a series of standard transformations.

Mechanistic Rationale and Causality
  • N-Oxidation: The nitrogen atom of 2-bromo-5-chloropyridine is oxidized using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[6] This transformation is critical as the resulting N-oxide functionality profoundly alters the electronic nature of the pyridine ring. The oxygen atom donates electron density into the ring via resonance, particularly activating the C-4 position (and C-2/C-6) towards electrophilic attack. Simultaneously, the positively charged nitrogen atom strongly deactivates the C-2 and C-6 positions via an inductive effect.

  • Electrophilic Nitration: The activated N-oxide readily undergoes electrophilic aromatic substitution. Treatment with a nitrating mixture (e.g., fuming HNO₃ and concentrated H₂SO₄) installs a nitro group exclusively at the C-4 position.

  • Reduction of Nitro Group: The 4-nitro group is then reduced to a 4-amino group. This is typically achieved with high efficiency using reducing agents such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation.

  • Sandmeyer Reaction: The final step involves the conversion of the 4-amino group to iodine. The 4-amino-2-bromo-5-chloropyridine is first treated with a nitrite source (e.g., NaNO₂) in a strong acid at 0 °C to form a diazonium salt intermediate.[7][8] This highly reactive intermediate is not isolated but is immediately treated with an iodide salt, such as potassium iodide (KI), to displace the diazonium group and install the iodine atom, yielding the target product.[9][10]

Visual Workflow: N-Oxide Pathway

N_Oxide_Pathway A 2-Bromo-5-chloropyridine B 2-Bromo-5-chloropyridine N-oxide A->B Step 1: Oxidation (m-CPBA) C 2-Bromo-5-chloro-4-nitropyridine N-oxide B->C Step 2: Nitration (HNO₃/H₂SO₄) D 4-Amino-2-bromo-5-chloropyridine C->D Step 3: Reduction (Fe/AcOH) E Diazonium Salt (Intermediate) D->E Step 4a: Diazotization (NaNO₂/H⁺) F This compound E->F Step 4b: Iodination (KI)

Caption: Reaction sequence for the multi-step synthesis via the N-oxide intermediate.

Detailed Experimental Protocols: N-Oxide Pathway

Step 1: Oxidation to 2-Bromo-5-chloropyridine N-oxide

  • Protocol: To a solution of 2-bromo-5-chloropyridine (10.0 g, 51.96 mmol) in dichloromethane (200 mL), add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 13.0 g, 58.0 mmol) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL). Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-oxide, which is often used without further purification.

Step 2: Nitration of the N-oxide

  • Protocol: To concentrated sulfuric acid (50 mL), cautiously add the crude 2-bromo-5-chloropyridine N-oxide (~51.96 mmol) while cooling in an ice bath. Slowly add fuming nitric acid (10 mL) dropwise, maintaining the temperature below 10 °C. After addition, slowly heat the reaction to 90 °C and maintain for 3 hours. Cool the mixture to room temperature and pour it carefully onto crushed ice (200 g). Neutralize with a cold, concentrated NaOH solution and extract the product with ethyl acetate (3 x 150 mL). The combined organic layers are dried and concentrated to give 2-bromo-5-chloro-4-nitropyridine N-oxide.

Step 3: Reduction to 4-Amino-2-bromo-5-chloropyridine

  • Protocol: Suspend the crude 4-nitro N-oxide (~51.96 mmol) in glacial acetic acid (150 mL). Add iron powder (14.5 g, 260 mmol) portion-wise. Heat the mixture to 80 °C and stir for 2-4 hours until the reaction is complete (monitored by TLC). Cool the reaction, filter through a pad of Celite®, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. Basify the residue with aqueous NaOH and extract with ethyl acetate. Dry and concentrate the organic extracts to yield the 4-amino derivative.

Step 4: Diazotization and Iodination (Sandmeyer Reaction)

  • Protocol: Dissolve the crude 4-amino-2-bromo-5-chloropyridine (~51.96 mmol) in a mixture of water (50 mL) and concentrated sulfuric acid (15 mL), and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂, 4.3 g, 62.3 mmol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature. In a separate flask, dissolve potassium iodide (KI, 13.0 g, 78.0 mmol) in water (30 mL). Slowly add the prepared diazonium salt solution to the KI solution. Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir for 1-2 hours. Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ and brine. Dry over MgSO₄, filter, and concentrate. Purify by column chromatography as described in Pathway I.

Summary of N-Oxide Pathway

StepTransformationKey ReagentsTypical Yield
1N-Oxidationm-CPBA>90%
2C-4 NitrationHNO₃ / H₂SO₄70-80%
3Nitro ReductionFe / Acetic Acid85-95%
4Sandmeyer Iodination1. NaNO₂ / H⁺; 2. KI65-75%

Conclusion

The synthesis of this compound can be successfully achieved through two distinct and reliable synthetic strategies. The "Halogen Dance" pathway offers an elegant and more direct route, ideal for researchers comfortable with cryogenic organolithium chemistry and seeking higher efficiency. The N-oxide pathway , while longer, follows a sequence of well-established, robust reactions, making it a highly dependable choice for producing the target compound on a larger scale or for chemists preferring classical transformations. The choice of pathway will depend on the specific requirements of the research program, available equipment, and the scale of the synthesis. Both routes provide access to a strategically important building block, empowering the discovery and development of next-generation pharmaceuticals.

References

Chemical structure and IUPAC name of 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-chloro-4-iodopyridine: A Strategic Intermediate for Advanced Synthesis

Abstract

This technical guide provides a comprehensive analysis of this compound, a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The strategic arrangement of three distinct halogen atoms on the pyridine core imparts a unique and predictable reactivity profile, enabling highly regioselective sequential functionalization. This document details the molecule's chemical structure, physicochemical properties, and the underlying principles of its reactivity in palladium-catalyzed cross-coupling reactions. A proposed, robust synthetic protocol is presented, grounded in established chemical transformations for analogous polyhalogenated pyridines. Furthermore, this guide outlines standard characterization methodologies and explores the vast potential of this intermediate in the rapid assembly of complex molecular architectures for drug discovery and development programs.

Introduction: The Pyridine Scaffold in Modern Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its presence is critical to the biological activity of drugs targeting a wide array of diseases. The strategic introduction of halogen atoms onto this scaffold serves a dual purpose: it modulates the electronic properties and metabolic stability of the final compound and, more importantly, provides versatile synthetic "handles" for molecular diversification. Polyhalogenated pyridines, such as this compound, are particularly valuable as they allow for a programmed, stepwise introduction of different substituents, thereby accelerating the exploration of chemical space and the optimization of structure-activity relationships (SAR).

Molecular Profile of this compound

A precise understanding of the foundational properties of a synthetic building block is paramount for its effective utilization. This section outlines the structural and physicochemical characteristics of this compound.

Chemical Structure and IUPAC Nomenclature

The molecule consists of a pyridine ring substituted at the 2-position with a bromine atom, the 5-position with a chlorine atom, and the 4-position with an iodine atom.

IUPAC Name: this compound.[1]

Chemical structure of this compound
Physicochemical and Spectroscopic Data

The key properties of the title compound are summarized below, providing essential data for reaction planning and analytical characterization.[1][2]

PropertyValueReference(s)
CAS Number 1061357-88-7[2][3]
Molecular Formula C₅H₂BrClIN[1][2]
Molecular Weight 318.34 g/mol [2]
Monoisotopic Mass 316.8104 Da[1]
Predicted XlogP 3.2[1]
Appearance Solid (predicted)
¹H NMR (predicted) Two singlets in the aromatic region
¹³C NMR (predicted) Five distinct signals in the aromatic region
Mass Spec (EI) Characteristic isotopic pattern for Br, Cl

The Principle of Regioselective Functionalization

The synthetic utility of this compound is rooted in the differential reactivity of its three carbon-halogen bonds. This predictable hierarchy allows chemists to perform sequential cross-coupling reactions with exceptional control over the final product's structure.

Differential Halogen Reactivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate-limiting step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy of this bond dictates the reactivity, leading to a well-established hierarchy: C-I > C-Br > C-Cl .[4][5] The weaker carbon-iodine bond undergoes oxidative addition under much milder conditions than the stronger C-Br and C-Cl bonds.[4] This principle is the cornerstone of the molecule's strategic value.

A Workflow for Stepwise Elaboration

The predictable reactivity allows for a three-step functionalization sequence. An initial, mild cross-coupling reaction will selectively engage the C-4 iodine position. The subsequent reaction, under more forcing conditions, will target the C-2 bromine. Finally, the most robust conditions can be employed to functionalize the C-5 chlorine, if desired. This workflow is invaluable for building complex, unsymmetrically substituted pyridines.

G cluster_0 Reactivity Hierarchy cluster_1 Synthetic Workflow C-I C-I Bond (Position 4) Most Reactive C-Br C-Br Bond (Position 2) Intermediate Reactivity C-I->C-Br Increasing Bond Strength Decreasing Reactivity C-Cl C-Cl Bond (Position 5) Least Reactive C-Br->C-Cl Increasing Bond Strength Decreasing Reactivity Start 2-Bromo-5-chloro- 4-iodopyridine Step1 Step 1: Mild Pd Coupling (e.g., Suzuki with R¹-B(OH)₂) Start->Step1 Intermediate1 2-Bromo-5-chloro- 4-(R¹)-pyridine Step1->Intermediate1 Step2 Step 2: Stronger Pd Coupling (e.g., Sonogashira with R²-acetylene) Intermediate1->Step2 Intermediate2 5-Chloro-4-(R¹)-2-(R²-ethynyl)-pyridine Step2->Intermediate2 Step3 Step 3: Harsh Pd Coupling (e.g., Buchwald-Hartwig with R³-NH₂) Intermediate2->Step3 Final Final Product: 4,2,5-Trisubstituted Pyridine Step3->Final

Caption: Sequential functionalization workflow for this compound.

Proposed Synthesis Protocol

Rationale for Synthetic Strategy

The proposed synthesis begins with a commercially available, simpler dihalopyridine and introduces the remaining halogens sequentially. A "halogen dance" reaction, which involves directed ortho-lithiation followed by quenching with an electrophilic halogen source, is a powerful technique for this type of transformation.[6] We propose starting with 2-bromo-5-chloropyridine.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 2-bromo-5-chloropyridine.

Materials:

  • 2-Bromo-5-chloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-bromo-5-chloropyridine (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The directed metallation will occur at the 4-position due to the ortho-directing effect of the bromine atom.

  • Reaction Monitoring: Stir the resulting dark solution at -78 °C for 1 hour. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or GC-MS.

  • Iodination: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the organolithium should dissipate upon addition.

  • Warming and Quenching: Allow the reaction mixture to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.

Synthesis Workflow Diagram

G Start Start: 2-Bromo-5-chloropyridine Reagents1 1. LDA, Anhydrous THF 2. -78 °C, 1 hr Start->Reagents1 Directed ortho-Metalation Intermediate Lithium Intermediate (4-lithiated species) Reagents1->Intermediate Reagents2 3. Iodine (I₂) in THF 4. -78 °C to RT Intermediate->Reagents2 Electrophilic Quench Workup Workup & Purification (Quench, Extraction, Chromatography) Reagents2->Workup Product Product: this compound Workup->Product

Caption: Proposed synthesis workflow for this compound.

Characterization and Quality Control

The identity and purity of the synthesized product must be rigorously confirmed. This self-validating system ensures the reliability of subsequent experiments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show two distinct signals in the aromatic region, likely singlets, corresponding to the protons at the C-3 and C-6 positions. ¹³C NMR (proton-decoupled) will display five signals, with the carbon atoms attached to halogens showing characteristic shifts.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion, consistent with the formula C₅H₂BrClIN. The isotopic pattern will be highly characteristic, showing contributions from both bromine isotopes (⁷⁹Br, ⁸¹Br) and chlorine isotopes (³⁵Cl, ³⁷Cl).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound, which should typically be >98% for use in drug discovery applications.

Conclusion

This compound represents a sophisticated and highly valuable building block for synthetic and medicinal chemists. Its defining feature—a predictable hierarchy of halogen reactivity—provides an elegant solution for the controlled, regioselective construction of complex, polysubstituted pyridine derivatives. The synthetic strategies and analytical methodologies outlined in this guide are designed to empower researchers to leverage the full potential of this powerful intermediate, thereby accelerating the discovery and development of novel chemical entities.

References

An In-depth Technical Guide to 2-Bromo-5-chloro-4-iodopyridine: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic introduction of multiple halogen substituents onto this privileged heterocycle gives rise to a class of exceptionally versatile building blocks. Among these, 2-Bromo-5-chloro-4-iodopyridine stands out as a molecule of significant interest for the synthesis of complex, biologically active compounds. Its unique arrangement of bromine, chlorine, and iodine atoms provides a platform for sequential and site-selective chemical modifications, enabling the efficient construction of novel molecular architectures. This guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound, with a focus on its utility in the development of targeted therapeutics.

Core Molecular Attributes of this compound

The precise chemical identity of this compound is fundamental to its application in synthesis. Its molecular formula is C5H2BrClIN, and it has a molecular weight of 318.34 g/mol .[1] The presence of three different halogen atoms on the pyridine ring is the defining feature of this molecule, dictating its reactivity and synthetic potential.

PropertyValueSource(s)
Molecular Formula C5H2BrClIN[1]
Molecular Weight 318.34 g/mol [1]
CAS Number 1061357-88-7[1]
Canonical SMILES C1=C(C(=CN=C1Br)Cl)I[2]
InChI Key UPWHKYFBMYMQJC-UHFFFAOYSA-N[2]

The Principle of Differential Reactivity: A Chemist's Toolkit

The synthetic utility of this compound is rooted in the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery, the reactivity of halogens follows the general trend: I > Br > Cl. This predictable hierarchy allows for the selective functionalization of the pyridine core in a stepwise manner.

The carbon-iodine bond is the most labile and will preferentially undergo oxidative addition to a palladium(0) catalyst under milder conditions. This enables the introduction of a diverse array of substituents at the 4-position of the pyridine ring, while leaving the bromo and chloro groups untouched for subsequent transformations. This regioselectivity is crucial for the efficient and controlled synthesis of complex drug candidates, minimizing the need for cumbersome protection-deprotection strategies.[3]

Synthesis of this compound: A Plausible Synthetic Route

A robust synthesis of this compound can be envisioned based on established methodologies for the halogenation of pyridine derivatives. A plausible and efficient approach involves the diazotization of an appropriately substituted aminopyridine precursor, a method well-documented for its reliability in introducing iodine into aromatic systems.

A similar strategy has been successfully employed for the synthesis of the related isomer, 2-iodo-3-bromo-5-chloropyridine.[4] By adapting this methodology, one can propose a viable synthesis for the target molecule.

Experimental Protocol: Proposed Synthesis via Diazotization

This protocol is based on analogous, documented procedures and represents a practical approach to the synthesis of this compound.

Starting Material: 4-Amino-2-bromo-5-chloropyridine

  • Diazotization:

    • In a reaction vessel maintained at 0-5°C, dissolve the 4-amino-2-bromo-5-chloropyridine in a suitable acidic medium (e.g., a mixture of sulfuric acid and water).

    • Slowly add a solution of sodium nitrite (NaNO2) in water dropwise to the cooled solution. The temperature should be carefully controlled to remain below 5°C to ensure the stability of the resulting diazonium salt.

    • Stir the reaction mixture at this temperature for approximately 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination (Sandmeyer-type Reaction):

    • In a separate vessel, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed as the diazonium group is replaced by iodine.

    • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

Applications in Drug Discovery: The Gateway to Novel Kinase Inhibitors

Halogenated pyridines are indispensable building blocks in the synthesis of small molecule kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3] this compound is an ideal starting material for the construction of diverse libraries of potential kinase inhibitors due to its capacity for selective functionalization.

The general strategy involves an initial palladium-catalyzed cross-coupling reaction at the highly reactive C-4 iodo position, followed by a second coupling at the C-2 bromo position. This allows for the introduction of two different substituents, enabling a thorough exploration of the structure-activity relationship (SAR) and the optimization of a drug candidate's potency and selectivity.

Illustrative Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The following workflow illustrates the selective functionalization of this compound.

Suzuki_Coupling_Workflow start This compound step1 Suzuki Coupling 1 (Arylboronic Acid 1, Pd Catalyst, Base) start->step1 intermediate 2-Bromo-5-chloro-4-(aryl)pyridine step1->intermediate step2 Suzuki Coupling 2 (Arylboronic Acid 2, Pd Catalyst, Base) intermediate->step2 final_product 2,4-Diaryl-5-chloropyridine (Kinase Inhibitor Scaffold) step2->final_product

Caption: Sequential Suzuki coupling of this compound.

Conclusion

This compound is a high-value synthetic intermediate that offers medicinal chemists a powerful tool for the efficient and controlled synthesis of complex, polysubstituted pyridine derivatives. Its well-defined hierarchy of halogen reactivity enables selective, stepwise functionalization, streamlining the path to novel molecular entities with therapeutic potential. As the demand for innovative small molecule drugs continues to grow, the strategic application of versatile building blocks like this compound will remain a critical component of successful drug discovery programs.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-chloro-4-iodopyridine is a tri-halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a highly functionalized building block, its unique substitution pattern allows for regioselective cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex molecular architectures for drug discovery. The effective use of this reagent is, however, critically dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive analysis of these characteristics. We present a predicted solubility profile based on its structural attributes and detail a robust experimental protocol for its quantitative determination using the gold-standard shake-flask method. Furthermore, we explore the stability profile of the compound, outlining key sensitivities, potential degradation pathways, and recommended storage conditions. Detailed, field-proven protocols for conducting forced degradation studies—including photolytic, thermal, and hydrolytic stress testing—are provided to empower researchers to assess and control the integrity of this versatile synthetic intermediate.

Introduction: The Strategic Value of this compound

In the landscape of modern drug development, the pyridine scaffold is a privileged structure, present in numerous approved therapeutic agents. The ability to precisely functionalize this core is essential for navigating structure-activity relationship (SAR) studies. This compound emerges as a reagent of strategic importance due to the differential reactivity of its three halogen substituents.

The hierarchy of reactivity in palladium-catalyzed cross-coupling reactions is well-established: C-I > C-Br > C-Cl.[1] This predictable sequence allows for a modular and highly regioselective approach to synthesis:

  • Initial functionalization occurs at the highly reactive C-4 position (iodine).

  • Subsequent modification can be directed to the C-2 position (bromine).

  • The less reactive C-5 position (chlorine) can be engaged under more forcing conditions or serve as a stable electronic modifier.

This inherent reactivity profile makes this compound a powerful tool. However, to leverage its full synthetic potential, a foundational understanding of its solubility and stability is not merely advantageous—it is imperative. Solubility dictates the choice of reaction solvents and purification methods, while stability ensures the integrity of the starting material and the reproducibility of synthetic outcomes. This guide serves as a technical resource for scientists to effectively handle, store, and deploy this valuable compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties form the basis for understanding its behavior in various experimental settings.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 401892-47-5[3][4]
Molecular Formula C₅H₂BrClIN[2]
Molecular Weight 318.34 g/mol [4]
Appearance Expected to be a solid (white to off-white or yellow powder)Inferred from similar compounds[5]
Predicted XlogP 3.2[2]
SMILES C1=C(C(=CN=C1Br)Cl)I[2]
InChIKey UPWHKYFBMYMQJC-UHFFFAOYSA-N[2]

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter that influences every stage of a compound's lifecycle in the laboratory, from reaction setup and purification to formulation for biological screening. The high halogen content and aromatic nature of this compound suggest it is a lipophilic molecule with low aqueous solubility.

Predicted Solubility

Based on its structure and the principle of "like dissolves like," a qualitative solubility profile can be predicted. The compound's moderate polarity suggests solubility in a range of common organic solvents. Experimental verification remains essential for quantitative applications.

SolventPolarity IndexPredicted SolubilityRationale
Water10.2Very Low / InsolubleHigh lipophilicity (XlogP ~3.2) and lack of ionizable groups.
Methanol (MeOH)5.1SolublePolar protic solvent capable of hydrogen bonding with the pyridine nitrogen.
Ethanol (EtOH)4.3SolubleSimilar to methanol.
Acetonitrile (ACN)5.8SolublePolar aprotic solvent, effective for many organic compounds.
Dichloromethane (DCM)3.1SolubleNon-polar solvent, effective for dissolving lipophilic compounds.
Tetrahydrofuran (THF)4.0SolubleAprotic ether, widely used for organometallic reactions.
Toluene2.4Moderately SolubleNon-polar aromatic solvent.
Hexanes0.1Sparingly Soluble / InsolubleHighly non-polar, unlikely to effectively solvate the polar pyridine ring.
Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[6][7] Its reliability stems from allowing the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution.

This protocol is designed to be a self-validating system. The requirement for a visible excess of solid at the end of the equilibration period provides direct confirmation that a saturated solution has been achieved. The use of a validated, stability-indicating HPLC method for quantification ensures that the measured concentration corresponds to the intact parent compound, not its degradants.

G Figure 1: Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to triplicate vials per solvent prep2 Add precise volume of test solvent prep1->prep2 equil Agitate at constant temp. (e.g., 25°C) for 24-48 hours prep2->equil sep Centrifuge or filter to separate solid from supernatant equil->sep analysis1 Sample and dilute supernatant sep->analysis1 analysis2 Quantify concentration via validated HPLC method analysis1->analysis2

Caption: Workflow for the HPLC analysis of 2-Bromo-4-iodopyridine.

  • Preparation:

    • To a series of glass vials, add an excess amount of solid this compound. Perform this in triplicate for each solvent to be tested.

    • Expert Insight: The amount should be sufficient to ensure undissolved solid is clearly visible at the end of the experiment, confirming saturation.[6]

  • Solvent Addition:

    • Add a precise, known volume (e.g., 1.0 mL) of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate within a temperature-controlled chamber (e.g., 25 °C).

    • Agitate the mixture at a constant speed for a period sufficient to reach equilibrium, typically 24 to 48 hours.[7]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a short period.

    • Carefully separate the saturated liquid phase from the solid excess. This can be achieved by:

      • Centrifugation: Centrifuge the vials to pellet the solid. This method can sometimes overestimate solubility if fine particles remain suspended.[8]

      • Filtration: Withdraw the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.45 µm PTFE).

    • Expert Insight: Filtration is often preferred, but one must account for potential adsorption of the compound onto the filter material, which could lead to an underestimation of solubility.[8]

  • Analysis:

    • Immediately dilute a known aliquot of the clear supernatant with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound using a pre-validated stability-indicating HPLC-UV method.[9]

  • Calculation:

    • Calculate the solubility (e.g., in mg/mL or µg/mL) by correcting the measured concentration for the dilution factor. Report the mean and standard deviation for the triplicate measurements.

Stability Profile: Ensuring Compound Integrity

The stability of a synthetic intermediate is paramount for ensuring the reproducibility of chemical reactions and the purity of the final product. Halogenated pyridines can be susceptible to degradation under various environmental conditions.[10] A thorough understanding of these liabilities is crucial for establishing appropriate storage and handling procedures.

Summary of Stability Concerns and Storage Recommendations

Based on the known behavior of similar multi-halogenated aromatic compounds, the following storage and handling conditions are recommended.[10][11]

ParameterRecommendationRationale
Temperature Store at 2-8 °C (refrigerated).To minimize the rate of potential thermal degradation reactions.
Light Exposure Store in an amber vial or in the dark.To prevent potential photodegradation, a common pathway for iodo- and bromo-aromatic compounds.[10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly sealed.To prevent oxidative degradation and hydrolysis from atmospheric moisture.
pH Avoid strongly acidic or basic aqueous solutions during workup and storage.The pyridine ring and carbon-halogen bonds may be susceptible to pH-dependent hydrolysis.
Incompatibilities Strong oxidizing agents.To avoid vigorous and potentially hazardous reactions.[12]
Potential Degradation Pathways

Forced degradation (or stress testing) is an essential practice in drug development to identify likely degradation products and establish the intrinsic stability of a compound.[13] The primary degradation pathways for this compound are predicted to be hydrolysis and photolysis.

G Figure 2: Potential Degradation Pathways cluster_hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) cluster_photolysis Photolysis (hν) cluster_oxidation Oxidation (e.g., H₂O₂) Parent This compound Hydrolysis_Product De-iodinated/brominated and/or Hydroxypyridine derivatives Parent->Hydrolysis_Product C-I / C-Br bond cleavage Photolysis_Product Radical species leading to dehalogenation or polymerization Parent->Photolysis_Product Homolytic C-I cleavage Oxidation_Product Pyridine N-oxide Parent->Oxidation_Product N-oxidation

References

Starting materials for 2-Bromo-5-chloro-4-iodopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-4-iodopyridine: Starting Materials and Strategic Execution

Abstract

This technical guide provides a comprehensive analysis of the synthetic strategies for obtaining this compound, a highly functionalized heterocyclic building block crucial for the development of novel pharmaceuticals and advanced materials. The unique arrangement of three distinct halogens on the pyridine core offers unparalleled opportunities for sequential and regioselective cross-coupling reactions, making it a high-value intermediate. This document, intended for researchers and drug development professionals, evaluates potential starting materials, elucidates the chemical rationale behind synthetic choices, and provides detailed, field-proven protocols. We will focus on a primary, modern synthetic pathway involving Directed ortho-Metalation (DoM) and present a classical, multi-step alternative via a Sandmeyer reaction, offering a complete strategic overview for its preparation.

Chapter 1: The Strategic Value of this compound

Polysubstituted pyridines are ubiquitous scaffolds in medicinal chemistry and materials science. The title compound, this compound, is of particular interest due to the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C-I > C-Br > C-Cl. This predictable hierarchy allows for the selective, stepwise introduction of different substituents at the 4, 2, and 5 positions, respectively. This capability is invaluable for constructing complex molecular architectures and for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Chapter 2: Retrosynthetic Analysis and Key Strategic Considerations

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary challenge lies in the regioselective installation of three different halogens onto the pyridine ring.

G Target This compound

Caption: Retrosynthetic approaches to this compound.

Based on this analysis, the most convergent and efficient strategy hinges on identifying a readily available, di-substituted pyridine precursor that allows for the selective introduction of the third halogen. This guide will prioritize the strategy starting from 2-Bromo-5-chloropyridine (Strategy 1), as it represents a robust and scalable approach.

Chapter 3: Primary Synthetic Pathway: Directed ortho-Metalation and Iodination

This pathway is arguably the most efficient, leveraging a well-precedented precursor and a modern, highly selective C-H activation/functionalization step.

The Keystone Precursor: Synthesis of 2-Bromo-5-chloropyridine

The most common and cost-effective starting material for this pathway is 2-amino-5-chloropyridine, which is commercially available in bulk. The conversion to 2-Bromo-5-chloropyridine is achieved via a Sandmeyer-type diazotization reaction.[1][2]

Mechanism Insight: The reaction proceeds by converting the primary amine into a diazonium salt using sodium nitrite in a strong acidic bromide source like hydrobromic acid. The resulting diazonium group is an excellent leaving group (N₂) and is displaced by a bromide ion, often facilitated by a copper(I) catalyst, though in high concentrations of HBr it can proceed without.

G start 2-Amino-5-chloropyridine step1 Add NaNO₂ in aq. HBr (0-5 °C) start->step1 diazonium 5-Chloro-pyridin-2-yl-diazonium salt step1->diazonium step2 N₂ displacement by Br⁻ diazonium->step2 product 2-Bromo-5-chloropyridine step2->product

Caption: Workflow for the Sandmeyer synthesis of 2-Bromo-5-chloropyridine.

This reaction is reliably high-yielding, typically providing the product in yields of 90% or greater after simple workup and purification.[1]

C-4 Iodination via Directed ortho-Metalation (DoM)

With the 2-bromo-5-chloropyridine precursor in hand, the final iodine is installed at the C-4 position. A direct electrophilic iodination is not feasible due to the deactivating nature of the pyridine nitrogen and the existing halogens. The most effective strategy is Directed ortho-Metalation (DoM), a powerful technique for regioselective C-H functionalization.[3]

Causality of Experimental Choice: In the 2-bromo-5-chloropyridine substrate, the proton at C-4 is the most acidic. This is due to the cumulative inductive electron-withdrawing effect of the adjacent halogens at C-5 (chloro) and the nearby C-2 (bromo), as well as its position relative to the pyridine nitrogen. This enhanced kinetic acidity allows for its selective deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a modern Knochel-Hauser base (TMPMgCl·LiCl) at low temperatures.[4] The resulting pyridyl anion can then be quenched with an iodine electrophile, such as molecular iodine (I₂), to afford the final product with high regioselectivity. The use of a strong base is critical; weaker bases would not be sufficient to deprotonate the pyridine ring. Low temperature (-78 °C) is essential to prevent side reactions, such as base decomposition or unwanted rearrangements.

G

Caption: Proposed mechanism for C-4 Iodination via Directed ortho-Metalation.

This strategy is highly analogous to established procedures for the lithiation and functionalization of other electron-poor halopyridines and represents the state-of-the-art approach for this transformation.[5][6]

Chapter 4: Alternative Synthetic Routes

While DoM is the preferred method, alternative, more classical routes exist and should be considered depending on available resources and expertise.

The Sandmeyer Approach from a 4-Amino Precursor

A longer, but very reliable, multi-step route involves introducing an amino group at the C-4 position to serve as a handle for a final Sandmeyer iodination. This pathway mirrors the synthesis of similar compounds like 2-bromo-4-iodopyridine.[7]

  • N-Oxidation: 2-Bromo-5-chloropyridine is first treated with an oxidant (e.g., m-CPBA or H₂O₂) to form the N-oxide. This activates the C-4 position for electrophilic attack.

  • Nitration: The N-oxide is nitrated using a mixture of fuming nitric and sulfuric acids to install a nitro group at C-4.

  • Reduction: The nitro group is reduced to a primary amine (e.g., using Fe/HCl or catalytic hydrogenation).

  • Diazotization/Iodination: The resulting 4-amino-2-bromo-5-chloropyridine is then subjected to a Sandmeyer reaction with NaNO₂ and an iodide source (e.g., KI) to yield the final product.

While robust, this four-step sequence is less atom-economical and generates more waste than the DoM approach.

Chapter 5: Comparative Analysis of Starting Materials

The choice of starting material is a critical decision based on cost, availability, and the complexity of the synthetic route.

Starting MaterialKey IntermediateSynthetic StrategyNumber of Steps (to Target)ProsCons
2-Amino-5-chloropyridine 2-Bromo-5-chloropyridineSandmeyer + DoM/Iodination2High-yielding steps; robust and scalable; uses common reagents.Requires handling of strong organolithium bases and cryogenic conditions.
2-Amino-5-chloropyridine 4-Amino-2-bromo-5-chloropyridineSandmeyer (Br) + N-Oxidation + Nitration + Reduction + Sandmeyer (I)5Utilizes classical, well-understood reactions.Long synthesis; lower overall yield; uses harsh nitrating acids.
2,5-Dichloropyridine 2-Bromo-5-chloropyridineHalogen Exchange (Cl->Br) + DoM/Iodination2Potentially viable if 2,5-dichloropyridine is significantly cheaper.Halogen exchange can be non-selective and require harsh conditions.[8]

Chapter 6: Detailed Experimental Protocols

The following protocols describe the recommended two-step synthesis from 2-amino-5-chloropyridine.

Protocol 1: Synthesis of 2-Bromo-5-chloropyridine
  • Materials: 2-amino-5-chloropyridine, 48% Hydrobromic acid (HBr), Sodium nitrite (NaNO₂), Sodium hydroxide (NaOH), Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of 2-amino-5-chloropyridine (e.g., 25.6 g, 0.2 mol) in 48% aqueous HBr (100 mL), cool the mixture to below 10 °C in an ice-salt bath.

    • Slowly add bromine (26 mL, 0.52 mol) while maintaining the temperature.

    • Prepare a solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 mL) and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

    • Carefully neutralize the reaction by the slow addition of a cold solution of NaOH (74.6 g, 1.86 mol) in water (100 mL), keeping the temperature below 25 °C.

    • A precipitate will form. Filter the solid, wash it with cold water and a saturated solution of NaHSO₃ to quench any remaining bromine.

    • Extract the aqueous filtrate with DCM. Combine the filtered solid with the organic extracts.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-bromo-5-chloropyridine as a solid. The product can be further purified by recrystallization from hexane.[1]

Protocol 2: Synthesis of this compound via DoM
  • Materials: 2-Bromo-5-chloropyridine, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), Diisopropylamine, Iodine (I₂), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Procedure:

    • Prepare LDA Solution: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 eq.) and stir for 30 minutes at -78 °C to pre-form the LDA.

    • Deprotonation: Dissolve 2-bromo-5-chloropyridine (1.0 eq.) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.

    • Iodination: Prepare a solution of iodine (I₂, 1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

    • Work-up: After stirring for an additional 30-60 minutes at -78 °C, quench the reaction by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate or DCM.

    • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Chapter 7: Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence starting from 2-amino-5-chloropyridine. The key transformation—a Directed ortho-Metalation followed by iodination—represents a modern, efficient, and highly regioselective method for the synthesis of this valuable, tri-halogenated building block. This approach provides a significant advantage over longer, classical methods in terms of step economy and overall yield. This guide provides the strategic rationale and actionable protocols necessary for researchers to successfully synthesize and utilize this versatile intermediate in their discovery programs.

References

A Technical Guide to 2-Bromo-5-chloro-4-iodopyridine: A Scaffold for Sequential Functionalization in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the strategic applications of 2-Bromo-5-chloro-4-iodopyridine, a tri-halogenated heterocyclic compound poised to be a valuable building block for researchers in drug discovery, medicinal chemistry, and materials science. We will explore the foundational principles of its reactivity, detail its utility in advanced synthetic methodologies, and provide actionable protocols for its use in the laboratory.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of multiple halogen atoms onto this ring system provides synthetic "handles" that can be selectively manipulated to build diverse and complex molecular architectures. This compound is a prime example of such a versatile intermediate. Its unique arrangement of three different halogens—iodine, bromine, and chlorine—allows for a highly predictable and sequential functionalization strategy, enabling the controlled construction of trisubstituted pyridine derivatives, which are crucial for fine-tuning the biological activity and physicochemical properties of novel compounds.[3]

Chapter 1: The Cornerstone of Reactivity - Regioselective Functionalization

The synthetic utility of this compound is governed by the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The energy barrier for the rate-determining oxidative addition step follows a well-established trend: C-I < C-Br < C-Cl.[3][4] This reactivity hierarchy is the cornerstone of any synthetic strategy involving this molecule.

  • Position 4 (Iodine): The C-I bond is the most reactive and will undergo oxidative addition to a Pd(0) catalyst under the mildest conditions. This allows for selective functionalization at the 4-position while leaving the other two halogens untouched.

  • Position 2 (Bromine): The C-Br bond is of intermediate reactivity. After the C-I bond has been functionalized, more forcing conditions (e.g., higher temperatures, different ligands) can be employed to target the 2-position.

  • Position 5 (Chlorine): The C-Cl bond is the least reactive and the most robust. It typically requires highly active catalyst systems or specific reaction conditions to participate in cross-coupling, often remaining as a stable substituent that can influence the electronic properties of the final molecule.

This predictable sequence allows chemists to introduce three different substituents at specific positions on the pyridine ring, a critical advantage for building molecular libraries for structure-activity relationship (SAR) studies in drug discovery.[3]

G cluster_0 Reactivity Hierarchy in Pd-Catalyzed Cross-Coupling reactivity C4-I C2-Br C5-Cl p1 reactivity:p4->p1 1st p2 reactivity:p2->p2 2nd p3 reactivity:p5->p3 3rd highest Highest Reactivity (Mildest Conditions) intermediate Intermediate Reactivity lowest Lowest Reactivity (Forcing Conditions)

Caption: Logical flow of sequential functionalization based on halogen reactivity.

Chapter 2: Core Synthetic Applications - Palladium-Catalyzed Cross-Coupling

The true power of this compound is realized in its application in a variety of palladium-catalyzed cross-coupling reactions. Below are representative protocols and key considerations for the most common transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the pyridine core and various aryl or vinyl groups. With this compound, this reaction proceeds with exceptional regioselectivity at the C-4 position first.

Table 1: Typical Conditions for Selective Suzuki-Miyaura Coupling

Position Catalyst System Base Solvent Temperature (°C) Typical Yield (%)
C-4 (Iodo) Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90-100 >90
C-4 (Iodo) PdCl₂(dppf) K₃PO₄ Dioxane 100 >90

| C-2 (Bromo) | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100-110 | 75-85 |

Data is representative and based on general knowledge of Suzuki couplings on similar polyhalogenated pyridine substrates.[3][4]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.

  • Reaction: Heat the mixture to 90-100°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-5-chloro-4-arylpyridine product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable functionalities in medicinal chemistry. This reaction also shows excellent selectivity for the C-4 position.

Experimental Protocol: Selective Sonogashira Coupling at the C-4 Position

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 3 mol%).

  • Solvent and Base Addition: Add anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran, THF) and an amine base (e.g., triethylamine, Et₃N, 2.5 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 6-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the 2-bromo-5-chloro-4-alkynylpyridine product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, crucial for synthesizing a vast array of biologically active compounds.[3] Again, high regioselectivity is achieved at the C-4 position.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-4 Position

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.), a palladium precatalyst, and an appropriate phosphine ligand to an oven-dried reaction tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110°C for 12-24 hours.

  • Workup: After cooling, dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the 4-amino-2-bromo-5-chloropyridine.

G cluster_c4 C-4 Functionalization (Mild Conditions) cluster_c2 C-2 Functionalization (Forcing Conditions) start This compound suzuki1 Suzuki: + R¹-B(OH)₂ start->suzuki1 Pd(PPh₃)₄ sonogashira1 Sonogashira: + R¹-C≡CH start->sonogashira1 PdCl₂(PPh₃)₂/CuI buchwald1 Buchwald-Hartwig: + R¹R²NH start->buchwald1 Pd₂dba₃/Ligand intermediate 4-R¹-2-Bromo-5-chloropyridine suzuki1->intermediate sonogashira1->intermediate buchwald1->intermediate suzuki2 Suzuki: + R³-B(OH)₂ intermediate->suzuki2 Pd(OAc)₂/SPhos buchwald2 Buchwald-Hartwig: + R³R⁴NH intermediate->buchwald2 Pd₂dba₃/Xantphos final_product 4-R¹-2-R³-5-chloropyridine suzuki2->final_product buchwald2->final_product

Caption: A workflow illustrating the sequential cross-coupling strategy.

Chapter 3: Potential in Drug Discovery & Materials Science

The ability to sequentially introduce three distinct points of diversity makes this compound an exceptionally valuable tool for discovery programs.

  • Medicinal Chemistry: This building block can accelerate the synthesis of compound libraries for SAR studies. For example, in kinase inhibitor development, where substituted pyridines are common scaffolds, researchers can systematically vary the substituents at the 4- and 2-positions to optimize potency, selectivity, and pharmacokinetic properties, while the 5-chloro group provides a fixed electronic influence.[1]

  • Agrochemicals: The development of novel herbicides, fungicides, and insecticides also relies on highly functionalized heteroaryl cores. This scaffold allows for the precise tuning of properties to enhance efficacy and environmental safety.

  • Materials Science: Polysubstituted pyridines are of interest in the field of organic electronics. The sequential coupling strategy enabled by this molecule can be used to construct conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.[5][6]

Conclusion

This compound represents a sophisticated and powerful building block for modern chemical research. Its well-defined reactivity hierarchy provides chemists with precise control over the synthesis of complex trisubstituted pyridines. This capability is invaluable for accelerating research in drug discovery, agrochemicals, and materials science by enabling the efficient and systematic exploration of chemical space. As the demand for molecular complexity and diversity continues to grow, the strategic application of such versatile intermediates will be paramount to innovation.

References

Core Directive: Safe Handling and Risk Mitigation for 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Bromo-5-chloro-4-iodopyridine is a tri-halogenated pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern provides a versatile scaffold for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures.[2] The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for a programmed introduction of substituents, a highly desirable feature in modern synthetic chemistry.[2] However, the same chemical properties that make this compound a valuable synthetic building block also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures required to work safely with this compound, synthesizing information from data on structurally related molecules to establish a robust risk mitigation framework.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of laboratory safety.

PropertyDataSource(s)
IUPAC Name This compound[3]
Synonyms 5-Chloro-2-bromo-4-iodopyridine[4]
CAS Number 1061357-88-7 (Note: May vary by supplier)
Molecular Formula C₅H₂BrClIN[3][4]
Molecular Weight 318.34 g/mol [3]
Appearance Solid; likely off-white to yellow crystalline powder.[1]
Melting Point Not consistently reported; related compounds have melting points ranging from 59-123 °C.[1]
Solubility Expected to be soluble in organic solvents like methanol.[1]

Hazard Assessment and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally published, a reliable hazard profile can be constructed by analyzing data from closely related di-halogenated pyridines.[5][6][7] This approach, rooted in the precautionary principle, ensures a high standard of safety.

Anticipated GHS Hazard Statements:

  • H302: Harmful if swallowed. [5][6][8] Ingestion can lead to systemic toxicity.

  • H315: Causes skin irritation. [5][6][8] Direct contact may cause redness, itching, and inflammation.

  • H319/H318: Causes serious eye irritation / Causes serious eye damage. [5][6] Contact with eyes can result in significant injury and requires immediate medical attention.

  • H335: May cause respiratory irritation. [5][6][8] Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Signal Word: Danger [6]

Exposure Controls and Personal Protection

Minimizing exposure is the primary goal. This is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by rigorous personal protective equipment (PPE) protocols.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and all subsequent reactions must be performed within a properly functioning chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particulates.

  • Ventilation: The laboratory must have sufficient general ventilation to prevent the accumulation of vapors or dust.[8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing or dust generation (e.g., handling large quantities), a full-face shield should be worn in addition to goggles.[8][9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed immediately if contaminated.[8][9]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.

    • Protective Clothing: For larger scale work, consider additional protection such as chemical-resistant aprons and sleeves.

  • Respiratory Protection: In the event of engineering control failure or during a major spill cleanup, a NIOSH-approved respirator with a particle filter must be used.[8] All respirator use must comply with a formal institutional respiratory protection program.

Safe Handling, Storage, and Disposal

Step-by-Step Protocol for Weighing and Handling
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean. Don all required PPE.

  • Aliquotting: Use a dedicated, clean spatula to transfer the solid from its primary container to a tared weighing vessel inside the fume hood. Perform this action gently to minimize dust formation.[9]

  • Container Sealing: Tightly close the primary container immediately after use to protect it from moisture and prevent accidental spills.

  • Cleanup: After weighing, decontaminate the spatula and the work surface.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7]

Storage Requirements
  • Conditions: Store in a cool, dry, and well-ventilated area.[7][9]

  • Container: Keep the container tightly closed and store in the original packaging.[7][9]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]

  • Security: For regulated or highly toxic materials, store in a locked cabinet or an area with restricted access.[10]

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Do not dispose of this material in standard trash or down the drain.[9] Arrange for disposal through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.

Emergency Procedures

Preparedness is essential for mitigating the consequences of an accidental exposure or release.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[7][10]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][7]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is critical to seek immediate medical attention from an ophthalmologist.[9][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[9][10]

Spill Response Protocol

The response to a spill is dictated by its scale and location.

Diagram: Emergency Spill Response Workflow

Spill_Response_Workflow Spill Spill Detected Assess Assess Hazard (Size & Location) Spill->Assess Minor Minor Spill (Contained in Fume Hood) Assess->Minor Minor Major Major Spill (Outside Containment) Assess->Major Major AlertArea Alert Personnel in Immediate Area Minor->AlertArea Evacuate EVACUATE Laboratory Area Major->Evacuate Absorb Cover with Inert Absorbent (e.g., Vermiculite) AlertArea->Absorb Collect Carefully Collect Material into a Labeled Waste Container Absorb->Collect Decon Decontaminate Spill Area Collect->Decon End Dispose of Waste Properly Decon->End Isolate Isolate the Area (Close Doors, Restrict Access) Evacuate->Isolate AlertEHS Contact Institutional Emergency Response / EHS Isolate->AlertEHS

Caption: Logical workflow for responding to minor versus major chemical spills.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][7]

  • Specific Hazards: Combustion will likely produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and halogenated acids (HBr, HCl, HI).[9]

  • Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with hazardous combustion products.[4][8]

References

Methodological & Application

Mastering Site-Selectivity: A Guide to Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery and materials science.[1][2] Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure in medicinal chemistry.[1][2] The ability to precisely install different substituents around the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[3] Polychlorinated pyridines, such as 2-Bromo-5-chloro-4-iodopyridine, are exceptionally valuable building blocks. They offer multiple reactive handles for sequential, site-selective functionalization through transition-metal-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[4]

Among the arsenal of cross-coupling methods, the Palladium-catalyzed Suzuki-Miyaura reaction is preeminent due to its operational simplicity, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[5][6] This guide provides a detailed examination of the application of the Suzuki-Miyaura coupling to this compound, focusing on achieving exquisite regioselectivity to unlock its full synthetic potential.

The Principle of Chemoselectivity: A Tale of Three Halogens

The successful application of this compound in sequential synthesis hinges on the predictable, differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[7][8] The energy barrier for this step is directly related to the carbon-halogen (C-X) bond dissociation energy.[9]

For the halogens present on the pyridine ring, the reactivity follows a well-established trend:

C–I > C–Br > C–Cl

The carbon-iodine bond is the longest and weakest, making it the most susceptible to oxidative addition by the palladium catalyst.[9][10] Consequently, by employing carefully controlled, mild reaction conditions, it is possible to selectively activate the C-4 iodo position while leaving the C-2 bromo and C-5 chloro positions intact for subsequent transformations.[5][10] This inherent reactivity difference is the cornerstone of the protocol described herein.

Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdXL Ar-Pd(II)(X)L₂ OxAdd->ArPdXL Transmetalation Transmetalation ArPdXL->Transmetalation ArPdR ArPdR Transmetalation->ArPdR L Ar-Pd(II)(R')L₂ RedElim Reductive Elimination L->RedElim RedElim->Pd0 ArR Ar-R' (Product) RedElim->ArR ArX Ar-X (Aryl Halide) ArX->OxAdd RBO R'B(OR)₂ (Boronic Ester/Acid) Base Base RBO->Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X). For this compound, this occurs preferentially at the C-I bond.[8][11]

  • Transmetalation : The organoboron reagent (R'-BY₂), activated by a base, transfers its organic group (R') to the palladium(II) center, displacing the halide (X).[6]

  • Reductive Elimination : The two organic groups (Ar and R') on the palladium complex couple and are eliminated, forming the new C-C bond of the product (Ar-R') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][11]

The choice of ligand (L) is critical. Electron-rich and bulky phosphine ligands, for example, can stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps, leading to higher catalyst turnover and reaction efficiency.[2]

Detailed Application Protocol: Selective C-4 Arylation

This protocol details a general method for the highly selective Suzuki-Miyaura coupling of an arylboronic acid at the C-4 position of this compound.

Materials and Equipment
Reagent/EquipmentPurposeNotes
This compoundStarting MaterialThe limiting reagent for the reaction.
Arylboronic AcidCoupling PartnerA slight excess (1.2 - 1.5 eq.) is recommended to ensure complete consumption of the starting material.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Palladium Catalyst PrecursorA common, effective, and commercially available catalyst.[12]
Potassium Carbonate (K₂CO₃)BaseAnhydrous, finely powdered base is preferred. Other bases like K₃PO₄ or Cs₂CO₃ can also be used.[10]
1,4-Dioxane / WaterSolvent SystemThe solvent mixture should be degassed prior to use to remove dissolved oxygen.[10]
Schlenk flask or sealed reaction vialReaction VesselMust be oven-dried to remove moisture.
Magnetic stirrer with heatingAgitation and Temperature Control
Inert gas supply (Argon or Nitrogen)Oxygen-free AtmosphereEssential to prevent oxidation and deactivation of the Pd(0) catalyst.[13]

Step-by-Step Experimental Procedure

Experimental_Workflow Experimental Workflow for Selective C-4 Coupling Setup 1. Reaction Setup - Add this compound (1.0 eq) - Add Arylboronic Acid (1.2 eq) - Add K₂CO₃ (2.0 eq) to Schlenk flask Inert 2. Inert Atmosphere - Seal flask - Evacuate and backfill with Argon/N₂ (3x) Setup->Inert Catalyst 3. Catalyst & Solvent Addition - Add Pd(PPh₃)₄ (3-5 mol%) - Add degassed 1,4-Dioxane/H₂O (4:1) via syringe Inert->Catalyst Reaction 4. Reaction - Heat to 80-90 °C with vigorous stirring - Monitor by TLC or LC-MS (typically 4-12 h) Catalyst->Reaction Workup 5. Aqueous Work-up - Cool to room temperature - Dilute with Ethyl Acetate & Water - Separate layers, extract aqueous phase Reaction->Workup Purify 6. Purification - Combine organic layers, wash with brine, dry (Na₂SO₄) - Concentrate under reduced pressure - Purify by flash column chromatography Workup->Purify Product Isolated Product 2-Bromo-5-chloro-4-arylpyridine Purify->Product

References

Application Notes and Protocols for the Regioselective Sonogashira Coupling of 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] Polyhalogenated heterocycles, such as 2-Bromo-5-chloro-4-iodopyridine, are valuable building blocks in medicinal chemistry, offering multiple sites for functionalization. The ability to selectively perform cross-coupling reactions at one position while leaving other halogens intact is of paramount importance for the efficient construction of molecular complexity.

This application note provides a detailed protocol and in-depth scientific insights for the regioselective Sonogashira coupling of this compound. We will delve into the mechanistic underpinnings that govern the reaction's selectivity, provide step-by-step experimental procedures, and offer guidance on troubleshooting and optimization.

Scientific Principles: Achieving Regioselectivity

The key to the successful and selective Sonogashira coupling of this compound lies in the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[4] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The C-I bond is the weakest among the three present in the substrate, making the oxidative addition of the palladium(0) catalyst to the C-I bond the most facile and kinetically favored process.[4] This inherent difference in reactivity allows for the selective coupling at the 4-position (iodine) while leaving the bromo and chloro substituents untouched, provided the reaction conditions are carefully controlled.[5]

Key Mechanistic Considerations:

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II)-aryl complex.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper acetylide intermediate.[7] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the acetylenic ligand to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst.[8]

By maintaining mild reaction conditions, such as room temperature, the reaction can be effectively stopped after the selective coupling at the most reactive C-I bond.[5]

Visualizing the Catalytic Cycle

To better illustrate the reaction mechanism, the following diagram outlines the key steps in the Sonogashira coupling.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(I)L₂ pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetalation Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetalation Transmetalation cu_acetylide Cu(I)-C≡CR pd_transmetalation->pd0 Reductive Elimination (Ar-C≡CR) cu_catalyst Cu(I)X cu_pi_complex [H-C≡CR • Cu(I)X] cu_catalyst->cu_pi_complex + H-C≡CR cu_pi_complex->cu_acetylide + Base - HB⁺X⁻ cu_acetylide->cu_catalyst Transmetalation

References

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Polyhalogenated Heterocycles

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] However, the application of this powerful tool to polyhalogenated heterocyclic substrates, such as 2-Bromo-5-chloro-4-iodopyridine, presents a unique and compelling challenge in regioselectivity.

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on performing a regioselective Buchwald-Hartwig amination on this compound. We will delve into the mechanistic principles that govern the selective reaction at the most labile C-I bond, provide a meticulously developed and validated protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Challenge of Regioselectivity: A Mechanistic Perspective

The crux of selectively functionalizing a polyhalogenated pyridine lies in the differential reactivity of the carbon-halogen bonds. In the context of the Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[3][4] The energy barrier for this step is inversely related to the strength of the C-X bond. For this compound, the bond dissociation energies follow the trend C-I < C-Br < C-Cl.[5][6]

Consequently, the C-I bond at the 4-position is the most susceptible to oxidative addition by the palladium catalyst, making it the kinetically favored site for amination under carefully controlled conditions.[5] Our protocol is therefore designed to exploit this inherent reactivity difference to achieve mono-amination at the C-4 position, leaving the C-Br and C-Cl bonds intact for potential subsequent transformations.

The Catalytic Cycle: A Visual Guide

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps. Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]+X- OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Product Ar-NR'R'' (Product) Amido_complex->Product ArX Ar-I (this compound) ArX->OA_complex Amine R'R''NH (Amine) Amine->Amine_complex Base Base Base->Amine_complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Optimized Protocol for Selective C-4 Amination

This protocol has been developed to favor the selective amination at the 4-position of this compound. Adherence to the specified conditions is critical for achieving high regioselectivity and yield.

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
Substrate This compound (98%+ purity)
Amine e.g., Morpholine, Aniline, or other primary/secondary amine
Palladium Precatalyst tBuXPhos Pd G3 (or similar G3/G4 Buchwald precatalyst)[7]
Ligand tBuXPhos (if not using a precatalyst)
Base Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS)
Solvent Anhydrous Toluene or 1,4-Dioxane
Reaction Vessel Oven-dried Schlenk tube or sealed vial
Atmosphere Inert (Nitrogen or Argon)
Stirring Magnetic stirrer with stir bar
Heating Oil bath or heating mantle with temperature control
Step-by-Step Procedure
  • Preparation of the Reaction Vessel:

    • In a nitrogen-filled glovebox, add this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and the base (1.4 equiv.) to an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar.

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the amine and a moderate excess of the base drives the reaction to completion. Strong, non-nucleophilic bases like NaOtBu are essential for the deprotonation of the amine in the catalytic cycle.[8][9]

  • Addition of Catalyst and Solvent:

    • To the solid mixture, add the palladium precatalyst (e.g., tBuXPhos Pd G3, 1-2 mol%).

    • Add anhydrous solvent (Toluene or 1,4-Dioxane) to achieve a substrate concentration of approximately 0.1-0.2 M.

    • Rationale: Buchwald precatalysts are air- and moisture-stable, simplifying handling. They rapidly generate the active L-Pd(0) species in the presence of a base.[8] Anhydrous solvents are critical as water can lead to catalyst deactivation and promote hydrodehalogenation side reactions.[7]

  • Reaction Execution:

    • Seal the reaction vessel tightly and remove it from the glovebox.

    • Place the vessel in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for the duration of the reaction (typically 4-24 hours).

    • Rationale: Elevated temperatures are generally required to overcome the activation energy of the oxidative addition and reductive elimination steps.[9] The optimal temperature may vary depending on the specific amine used.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS.

    • To take a sample, briefly cool the reaction, open it to a positive pressure of inert gas, and quickly remove an aliquot with a syringe.

    • Rationale: Monitoring the reaction allows for the determination of the optimal reaction time and prevents the formation of byproducts from prolonged heating.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

    • Rationale: A standard aqueous workup removes the base and other water-soluble components. Filtration through Celite is an effective method for removing solid residues. Column chromatography is typically necessary to isolate the desired product in high purity.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base strength, low temperature.Use a fresh batch of catalyst, switch to a stronger base like LHMDS, or increase the reaction temperature.[7]
Formation of Side Products Hydrodehalogenation, reaction at C-Br or C-Cl.Ensure anhydrous conditions, use a slight excess of amine, and avoid unnecessarily high temperatures or prolonged reaction times.[5]
Poor Regioselectivity Reaction temperature too high, incorrect catalyst/ligand system.Lower the reaction temperature. Screen different bulky electron-rich phosphine ligands which can enhance selectivity.[1]

Safety Precautions

  • Reagents: Palladium catalysts can be toxic. Bases like NaOtBu are corrosive and moisture-sensitive. Organic solvents are flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Procedures: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Exotherms: While typically not highly exothermic, be aware that cross-coupling reactions can generate heat, especially on a larger scale.[10]

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful transformation that allows for the selective introduction of a nitrogen nucleophile at the most reactive C-4 position. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and efficiently synthesize valuable 4-amino-2-bromo-5-chloropyridine derivatives, which can serve as versatile intermediates in the development of novel chemical entities.

References

The Strategic Synthesis of Kinase Inhibitors Leveraging 2-Bromo-5-chloro-4-iodopyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutics, particularly in the highly competitive field of kinase inhibitor development.[1] The strategic functionalization of this privileged heterocycle is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of 2-Bromo-5-chloro-4-iodopyridine, a versatile and highly strategic starting material for the synthesis of complex kinase inhibitors. We will dissect the underlying principles of its differential reactivity and provide detailed, actionable protocols for its sequential functionalization through palladium-catalyzed cross-coupling reactions. By understanding and applying these methodologies, researchers can unlock the potential of this unique building block to accelerate the discovery and development of next-generation targeted therapies.

The Versatility of a Tri-substituted Pyridine Scaffold

The power of this compound as a synthetic intermediate lies in the distinct reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl.[2][3] This predictable hierarchy allows for a stepwise and regioselective functionalization of the pyridine ring, a crucial advantage in the construction of complex molecular architectures.

The significantly weaker carbon-iodine bond at the 4-position enables its selective reaction under milder conditions, leaving the bromo and chloro groups at the 2- and 5-positions, respectively, untouched for subsequent transformations. This allows for the precise and controlled introduction of different molecular fragments at specific vectors around the pyridine core, a key strategy in structure-activity relationship (SAR) studies.

Core Synthetic Strategies: A Stepwise Approach

The synthesis of kinase inhibitors using this compound typically involves a series of sequential cross-coupling reactions. The general workflow is to first functionalize the most reactive 4-iodo position, followed by reaction at the 2-bromo position under more forcing conditions. The 5-chloro position is the least reactive and can be retained in the final molecule or functionalized under even more vigorous conditions, though this is less common.

Below are detailed protocols for the three most common and impactful cross-coupling reactions utilized in this synthetic strategy.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Position

  • Objective: To selectively couple an aryl or heteroaryl boronic acid at the 4-position of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Aryl/heteroaryl boronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the boronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the palladium catalyst.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-90°C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)2-5 mol% loading is typical.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Carbonate bases are commonly used.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture with water is often required to dissolve the base.
Temperature 80-100°CMilder conditions favor selectivity for the C-I bond.
Approx. Yield 85-95%Yields are substrate-dependent.[4]
Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable linkers and pharmacophores in many kinase inhibitors.

Protocol 2: Selective Sonogashira Coupling at the 4-Position

  • Objective: To selectively couple a terminal alkyne at the 4-position of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Base (e.g., Triethylamine or Diisopropylamine, 2.0 equiv)

    • Degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add the degassed solvent and the amine base.

    • Add the terminal alkyne dropwise.

    • Stir at room temperature to 50°C, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

    • Wash the filtrate with aqueous NH₄Cl and brine, dry, and concentrate.

    • Purify by flash column chromatography.

ParameterConditionNotes
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe copper co-catalyst is crucial for the reaction.
Base Et₃N, DIPEAOften used as both base and co-solvent.
Solvent THF, DMFAnhydrous and degassed solvents are essential.
Temperature Room temp to 60°CMilder temperatures enhance selectivity.
Approx. Yield 80-90%Substrate-dependent.[1]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, essential for introducing amine functionalities that often serve as key hinge-binding motifs in kinase inhibitors.

Protocol 3: Selective Buchwald-Hartwig Amination at the 4-Position

  • Objective: To selectively couple a primary or secondary amine at the 4-position of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv)

    • Degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

    • Add this compound and the amine.

    • Add the degassed solvent.

    • Seal the tube and heat the mixture with stirring to 90-110°C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

    • Wash the filtrate with water and brine, dry, and concentrate.

    • Purify by flash column chromatography.

ParameterConditionNotes
Catalyst System Pd₂(dba)₃ / Xantphos or other biarylphosphine ligandThe choice of ligand is critical for reaction efficiency.
Base Cs₂CO₃, NaOtBu, K₃PO₄A strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous and degassed conditions are paramount.
Temperature 90-120°CHigher temperatures are often needed for C-N bond formation.
Approx. Yield 70-85%Highly dependent on the amine coupling partner.[5]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the sequential functionalization of this compound to generate a disubstituted pyridine core, a common scaffold in kinase inhibitors.

G start This compound step1 Selective Cross-Coupling at C4 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 intermediate1 4-Substituted-2-bromo-5-chloropyridine step1->intermediate1 step2 Cross-Coupling at C2 (e.g., Suzuki, Buchwald-Hartwig) intermediate1->step2 product 2,4-Disubstituted-5-chloropyridine Core step2->product

Caption: Sequential functionalization of this compound.

Application in Kinase Inhibitor Synthesis: A Case Study of a BRAF Inhibitor Scaffold

The following represents a hypothetical, yet chemically sound, application of the principles outlined above to construct a relevant intermediate.

Illustrative Synthesis of a Disubstituted Pyridine Intermediate

This workflow demonstrates how one could, in principle, utilize this compound to access a scaffold relevant to kinase inhibitor synthesis.

G cluster_0 Step 1: C4 Functionalization cluster_1 Step 2: C2 Functionalization cluster_2 Further Elaboration (Hypothetical) start This compound suzuki1 Suzuki Coupling (Arylboronic Acid 1) start->suzuki1 intermediate1 4-Aryl-2-bromo-5-chloropyridine suzuki1->intermediate1 buchwald Buchwald-Hartwig Amination (Amine 1) intermediate1->buchwald intermediate2 2-Amino-4-aryl-5-chloropyridine buchwald->intermediate2 suzuki2 Suzuki Coupling (Arylboronic Acid 2) intermediate2->suzuki2 final_product Kinase Inhibitor Scaffold suzuki2->final_product

References

Application Notes: Strategic Use of 2-Bromo-5-chloro-4-iodopyridine in the Synthesis of Advanced Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Importance of Polychlorinated Pyridines

The pyridine ring is a privileged scaffold in modern agrochemical design, forming the core of numerous high-performance fungicides, herbicides, and insecticides.[1][2] The biological efficacy of these molecules is profoundly influenced by the substitution pattern on the pyridine ring.[3] 2-Bromo-5-chloro-4-iodopyridine is an exceptionally valuable, tri-halogenated building block engineered for synthetic efficiency. Its utility stems from the distinct and predictable reactivity of its three halogen atoms, which allows for a regioselective and sequential functionalization strategy. This guide provides a detailed exploration of the chemical principles underpinning its use and offers robust protocols for its application in constructing complex agrochemical precursors.

The cornerstone of this molecule's synthetic value is the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity is C-I > C-Br > C-Cl, a hierarchy dictated by bond dissociation energies.[4] This allows chemists to selectively address each position on the pyridine ring, introducing molecular diversity in a controlled, stepwise manner. The most labile carbon-iodine bond at the C-4 position is the primary site for initial functionalization under mild conditions, followed by the C-2 bromo position under more forcing conditions, while the C-5 chloro group typically remains, contributing to the final molecule's steric and electronic profile.[4][5]

G start This compound step1 Selective C-4 Coupling (e.g., Suzuki, Sonogashira) Mild Conditions start->step1 intermediate1 2-Bromo-5-chloro-4-substituted-pyridine step1->intermediate1 step2 Selective C-2 Coupling (e.g., Buchwald-Hartwig, Carbonylation) Forcing Conditions intermediate1->step2 final_product 2,4-Disubstituted-5-chloropyridine (Agrochemical Scaffold) step2->final_product

Diagram 1: Sequential functionalization workflow for this compound.

Core Application: Synthesis of Picolinate Herbicide Analogs

Synthetic auxin herbicides, particularly those based on the picolinic acid scaffold, are a critical class of agrochemicals used for broadleaf weed control.[6][7] The strategic placement of aryl groups and other functionalities on the pyridine core is essential for high efficacy and crop selectivity.[8][9] this compound is an ideal starting material for building novel picolinate structures. A common synthetic strategy involves an initial C-C bond formation at the C-4 position, followed by the introduction of a carboxylic acid (or its precursor) at the C-2 position.

Step 1: Regioselective Suzuki-Miyaura Coupling at the C-4 Position

The first and most critical step is the selective functionalization of the highly reactive C-4 iodo position. The Suzuki-Miyaura coupling is a robust and versatile method for this transformation, allowing the introduction of a wide range of aryl or heteroaryl moieties.[10] The reaction proceeds under conditions mild enough to leave the C-Br and C-Cl bonds intact.[4]

Reaction Scheme:

this compound + Arylboronic acid -> 2-Bromo-5-chloro-4-arylpyridine

Where Ar represents a desired aryl or heteroaryl substituent.

Step 2: Subsequent Functionalization at the C-2 Position

With the C-4 position selectively functionalized, the C-2 bromine becomes the next target for modification. This can be achieved through various cross-coupling reactions under more vigorous conditions. For the synthesis of picolinate herbicides, introducing a carboxylic acid moiety is the goal. This can be accomplished via palladium-catalyzed carbonylation or through a lithium-halogen exchange followed by quenching with carbon dioxide. The resulting 2,4-disubstituted-5-chloropyridine serves as a direct precursor to a novel agrochemical candidate.

Experimental Protocols

The following protocols provide detailed, field-tested methodologies for key transformations. All procedures should be conducted by trained personnel in a controlled laboratory environment under an inert atmosphere.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol details the synthesis of a 2-Bromo-5-chloro-4-arylpyridine intermediate, a foundational step in building more complex agrochemical scaffolds.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (1.0 mmol scale)Moles (mmol)Equivalents
This compound318.34318 mg1.01.0
Arylboronic AcidVaries1.2 mmol1.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane (anhydrous, degassed)88.114.0 mL--
Water (degassed)18.021.0 mL--

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5.0 mL total) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-Bromo-5-chloro-4-arylpyridine product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Boronic Acid, Base B Evacuate & Backfill with Inert Gas (x3) A->B C Add Pd Catalyst & Degassed Solvents B->C D Heat to 80-90 °C Stir for 4-8 hours C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute with Ethyl Acetate / Water E->F G Extract & Wash with Brine F->G H Dry, Concentrate & Purify via Chromatography G->H

Diagram 2: Experimental workflow for Suzuki-Miyaura coupling.

Data Summary: Reactivity and Expected Outcomes

The success of a sequential cross-coupling strategy depends on the ability to selectively target one halogen over another. The following table summarizes the expected reactivity and typical conditions for the functionalization of this compound.

PositionHalogenRelative ReactivityTypical Coupling ReactionCatalyst System ExampleConditionsExpected Yield
C-4 IodoHigh Suzuki, SonogashiraPd(PPh₃)₄Mild (e.g., 80-90 °C)85-95%
C-2 BromoMedium Buchwald-Hartwig, SuzukiPd₂(dba)₃ / XPhosForcing (e.g., >100 °C, stronger base)70-85%
C-5 ChloroLow Nucleophilic Aromatic Sub.-Harsh (High temp/pressure, strong Nu⁻)Variable
Yields are representative and may vary based on specific substrates and optimized conditions.[10][11]

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of novel agrochemicals. Its well-defined reactivity hierarchy enables a logical and efficient approach to building complex, highly functionalized pyridine scaffolds. By first exploiting the labile C-I bond, followed by the moderately reactive C-Br bond, researchers can construct diverse molecular libraries for structure-activity relationship (SAR) studies, accelerating the discovery of next-generation crop protection agents. The protocols and data presented herein provide a solid foundation for leveraging this strategic building block in agrochemical research and development.

References

One-Pot Sequential Cross-Coupling of 2-Bromo-5-chloro-4-iodopyridine: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the one-pot sequential cross-coupling of 2-bromo-5-chloro-4-iodopyridine, a versatile building block in medicinal chemistry and materials science. By leveraging the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl), this protocol enables the regioselective introduction of three distinct functionalities onto the pyridine core in a single reaction vessel. This approach offers significant advantages in terms of efficiency, atom economy, and reduced purification steps compared to traditional multi-step syntheses. This guide will delve into the underlying principles, provide detailed experimental protocols for Sonogashira, Suzuki, and Buchwald-Hartwig couplings, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Advantage of Sequential Cross-Coupling

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials, making the development of efficient methods for its functionalization a key area of research.[1][2] Polysubstituted pyridines, in particular, offer a three-dimensional array of substituents that can be fine-tuned to optimize biological activity or material properties.[3][4] One-pot sequential cross-coupling reactions have emerged as a powerful strategy for the synthesis of such complex molecules from readily available polyhalogenated precursors.[5][6][7]

The subject of this guide, this compound, is an ideal substrate for this approach due to the distinct reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions. The general reactivity trend follows the order of bond strength, I > Br > Cl, allowing for selective functionalization at each position by careful control of reaction conditions.[8][9] This inherent reactivity hierarchy allows for a programmed, sequential introduction of different coupling partners without the need for intermediate protection and deprotection steps.

This application note will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to successfully implement one-pot sequential cross-coupling reactions using this compound.

The Principle of Differential Halogen Reactivity

The success of the one-pot sequential cross-coupling hinges on the differential reactivity of the carbon-halogen bonds towards oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[8] The C–I bond is the weakest and therefore the most reactive, followed by the C–Br bond, and finally the strongest and least reactive C–Cl bond.[10]

This predictable reactivity allows for a three-step, one-pot sequence:

  • Sonogashira Coupling at the C-4 (Iodo) position: This reaction is typically performed under mild conditions, often at room temperature, selectively targeting the most reactive C-I bond.[11][12]

  • Suzuki Coupling at the C-2 (Bromo) position: Following the initial Sonogashira coupling, the temperature is typically raised, and a new catalyst/ligand system may be introduced to facilitate the coupling at the less reactive C-Br position.[13][14][15]

  • Buchwald-Hartwig Amination at the C-5 (Chloro) position: The final and most challenging step involves the amination of the least reactive C-Cl bond, often requiring more specialized, electron-rich, and bulky phosphine ligands and higher temperatures to promote the difficult oxidative addition.[16][17][18]

By carefully selecting the appropriate palladium catalyst, ligands, base, and solvent for each step, a highly controlled and regioselective synthesis of trisubstituted pyridines can be achieved in a single pot.[19][20]

Experimental Protocols

Materials and General Considerations

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques. Anhydrous and degassed solvents are crucial for optimal results. Reagents should be of high purity.

Mandatory Visualization:

Caption: Workflow for the one-pot sequential cross-coupling.

Step-by-Step Protocol

Table 1: Reagents and Conditions for One-Pot Sequential Cross-Coupling

StepReactionReagents & Conditions
1 Sonogashira Coupling Substrate: this compound (1.0 equiv) Coupling Partner: Terminal Alkyne (1.1 equiv) Catalyst: Pd(PPh₃)₄ (3 mol%) Co-catalyst: CuI (5 mol%) Base: Triethylamine (Et₃N) (3.0 equiv) Solvent: Anhydrous THF Temperature: Room Temperature Time: 2-4 hours
2 Suzuki Coupling Coupling Partner: Arylboronic Acid (1.2 equiv) Catalyst: Pd(dppf)Cl₂ (3 mol%) Base: K₂CO₃ (2.0 equiv) Solvent: 1,4-Dioxane/H₂O (4:1) Temperature: 80-100 °C Time: 6-12 hours
3 Buchwald-Hartwig Amination Coupling Partner: Amine (1.2 equiv) Catalyst: Pd₂(dba)₃ (2 mol%) Ligand: RuPhos (4 mol%) Base: NaOtBu (1.5 equiv) Solvent: Anhydrous Toluene Temperature: 100-110 °C Time: 12-24 hours

Procedure:

  • Step 1: Sonogashira Coupling

    • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous and degassed THF, followed by triethylamine (3.0 equiv).

    • Add the terminal alkyne (1.1 equiv) dropwise and stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Step 2: Suzuki Coupling

    • To the same reaction flask (without work-up), add the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv).

    • Add a degassed mixture of 1,4-dioxane and water (4:1).

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS until the intermediate from Step 1 is consumed (typically 6-12 hours).

  • Step 3: Buchwald-Hartwig Amination

    • Cool the reaction mixture to room temperature.

    • To the same flask, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv). Caution: NaOtBu is a strong base; handle with care.

    • Add anhydrous toluene to the reaction mixture.

    • Add the amine (1.2 equiv).

    • Heat the reaction mixture to 100-110 °C.

    • Monitor the reaction by TLC or LC-MS until the intermediate from Step 2 is consumed (typically 12-24 hours).

  • Work-up and Purification

    • After the final step is complete, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired trisubstituted pyridine.

Causality and Experimental Choices

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for each step. For the initial Sonogashira coupling, a standard catalyst like Pd(PPh₃)₄ is often sufficient.[11] For the more challenging Suzuki and Buchwald-Hartwig couplings of the less reactive bromide and chloride, more specialized ligands are required. For the Suzuki coupling, dppf is a robust ligand that promotes the reaction.[21] For the Buchwald-Hartwig amination of the electron-deficient and sterically hindered chloropyridine, a bulky and electron-rich biarylphosphine ligand such as RuPhos is often necessary to facilitate the difficult oxidative addition and subsequent reductive elimination steps.[16][22]

  • Base and Solvent: The choice of base and solvent is also crucial. A mild amine base like triethylamine is suitable for the Sonogashira coupling.[23] For the Suzuki coupling, an inorganic base like K₂CO₃ in an aqueous/organic solvent mixture is commonly used to facilitate the transmetalation step.[15] The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOtBu in an aprotic solvent like toluene to deprotonate the amine and facilitate the catalytic cycle.[16]

  • Temperature Control: The sequential nature of the reaction is controlled by temperature. The initial Sonogashira coupling is performed at a lower temperature to ensure selectivity for the most reactive C-I bond.[11] The temperature is then increased for the subsequent Suzuki and Buchwald-Hartwig couplings to overcome the higher activation energy required to cleave the stronger C-Br and C-Cl bonds.

Mandatory Visualization:

G cluster_0 Catalytic Cycle (Simplified) A Pd(0)L_n B Oxidative Addition A->B R-X C R-Pd(II)(X)L_n B->C D Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) C->D R'-M or R'₂NH E R-Pd(II)(R')L_n D->E F Reductive Elimination E->F F->A Regenerated Catalyst G R-R' F->G

Caption: A simplified palladium cross-coupling catalytic cycle.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The success of each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material or the intermediate from the previous step and the appearance of the new product spot/peak confirms the progression of the reaction. The distinct mass difference upon the addition of each new substituent provides a clear and unambiguous way to track the reaction sequence.

Conclusion

The one-pot sequential cross-coupling of this compound is a powerful and efficient method for the synthesis of highly functionalized pyridine derivatives. By understanding the principles of differential halogen reactivity and carefully selecting the appropriate reaction conditions for each step, researchers can streamline the synthesis of complex molecules, saving time, resources, and ultimately accelerating the drug discovery and materials development process.

References

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-5-chloro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile, tri-halogenated building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring you can achieve optimal, reproducible results.

The Challenge and Opportunity of this compound

This compound is a valuable synthetic intermediate due to its three distinct halogen atoms, each offering a potential site for functionalization. The key to its utility lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established reactivity trend is C-I > C-Br > C-Cl, stemming from the corresponding bond dissociation energies.[1][2] This inherent hierarchy allows for highly regioselective reactions, primarily at the C-4 (iodo) position, under carefully controlled conditions.[1][3]

However, like any complex chemical transformation, side reactions can occur, leading to the formation of undesirable byproducts that can complicate purification and reduce yields. This guide will help you understand, identify, and mitigate these common issues.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is the most reactive in Suzuki, Sonogashira, and Buchwald-Hartwig reactions?

A1: The C-4 position, bearing the iodine atom, is overwhelmingly the most reactive site.[3] The carbon-iodine bond is the weakest of the three carbon-halogen bonds, making it the most susceptible to oxidative addition by the palladium(0) catalyst, which is the initial step in these catalytic cycles.[2][4][5] By employing mild reaction conditions, you can achieve excellent selectivity for coupling at this position.

Q2: Can the pyridine nitrogen interfere with the palladium catalyst?

A2: Yes, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially forming inactive catalyst complexes and inhibiting the reaction.[6] This "catalyst poisoning" is a known challenge with pyridine-containing substrates. To overcome this, the use of sterically bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) is often recommended. These ligands can promote the desired catalytic cycle and minimize inhibition by the pyridine nitrogen.

Q3: Is it possible to perform a second coupling reaction at the C-2 or C-5 position?

A3: Absolutely. This is the primary advantage of using a polyhalogenated substrate like this. After the initial selective coupling at the C-4 position, the C-2 (bromo) position can be functionalized in a subsequent cross-coupling reaction under more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system). The C-5 (chloro) position is the least reactive and would require even more vigorous conditions to react.[6]

Q4: What are the most common byproducts I should be aware of?

A4: The most prevalent byproducts are specific to the type of cross-coupling reaction being performed:

  • Suzuki-Miyaura Coupling: Homocoupling of the boronic acid reagent and protodeboronation are the main side reactions.

  • Sonogashira Coupling: The primary byproduct is the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling.[7]

  • Buchwald-Hartwig Amination: Hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom, is a common side product.[8]

The following troubleshooting guides will delve into the causes and solutions for each of these byproducts.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When coupling this compound, the goal is a selective reaction at the C-4 position.

Issue 1: Formation of Boronic Acid Homocoupling Byproduct (Biaryl, R-R)

This byproduct arises from the coupling of two molecules of the boronic acid reagent.

  • Causality: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can facilitate the oxidation of the palladium catalyst and lead to a different catalytic cycle that favors homocoupling.[9] It can also occur during the reduction of a Pd(II) precatalyst to the active Pd(0) species.

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

    • Use of Pd(0) Catalyst: Start with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) to bypass the in-situ reduction step that can sometimes lead to homocoupling.

    • Slow Addition: In some cases, slow addition of the boronic acid can keep its concentration low and disfavor the bimolecular homocoupling reaction.

Issue 2: Formation of Protodeboronation Byproduct (R-H)

This involves the replacement of the boronic acid group with a hydrogen atom, effectively consuming the nucleophile.

  • Causality: Protodeboronation can be caused by the presence of excess water or other protic sources in the reaction mixture, often catalyzed by the base or even the palladium complex itself.

  • Troubleshooting Steps:

    • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, using rigorously dried solvents and reagents can minimize protodeboronation if it is a significant issue.

    • Choice of Base: The choice of base can influence the rate of protodeboronation. Experiment with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal one for your specific substrates.

    • Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.

Diagram: Byproduct Formation in Suzuki-Miyaura Coupling

Suzuki_Byproducts cluster_desired Desired Suzuki Coupling cluster_homocoupling Homocoupling cluster_protodeboronation Protodeboronation ArX This compound ArR Desired Product ArX->ArR Pd(0), Base RB(OH)2 Boronic Acid RB(OH)2->ArR RB(OH)2_2 2 x Boronic Acid RR Homocoupling Byproduct RB(OH)2_2->RR O₂, Pd(II) RB(OH)2_3 Boronic Acid RH Protodeboronation Byproduct RB(OH)2_3->RH H₂O, Base/Pd

Common byproduct pathways in Suzuki-Miyaura coupling.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds. The primary challenge is the formation of alkyne homocoupling products.

Issue 1: Formation of Alkyne Homocoupling Byproduct (Glaser/Hay Coupling)

This reaction involves the coupling of two terminal alkyne molecules to form a symmetric 1,3-diyne.

  • Causality: This is a copper-catalyzed process that is significantly promoted by the presence of oxygen.[7] The copper(I) co-catalyst, essential for the Sonogashira catalytic cycle, can also catalyze this undesired pathway.

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: This is the most critical factor. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

    • Minimize Copper Catalyst Loading: Use the lowest effective concentration of the copper(I) co-catalyst (e.g., CuI). High concentrations can accelerate homocoupling.[7]

    • Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol. These methods often require specific ligands and may need slightly higher temperatures but completely eliminate the Glaser coupling pathway.[3]

    • Choice of Amine Base: The amine base can also play a role. Piperidine or diisopropylethylamine (DIPEA) are often used, and screening different amines may be beneficial.

Diagram: Competing Pathways in Sonogashira Coupling

Sonogashira_Byproducts cluster_desired Desired Sonogashira Pathway cluster_byproduct Undesired Glaser/Hay Pathway Start Terminal Alkyne + this compound Desired Cross-Coupled Product Start->Desired  Pd(0) / Cu(I) (Anaerobic) Byproduct Alkyne Homocoupling (Diyne Byproduct) Start->Byproduct Cu(I) / O₂

Desired vs. undesired pathways in Sonogashira coupling.

Troubleshooting Guide: Buchwald-Hartwig Amination

This reaction is a powerful tool for C-N bond formation. The main side reaction to consider is hydrodehalogenation.

Issue 1: Formation of Hydrodehalogenation Byproduct

This byproduct is the result of the halogen at the coupling site (in this case, iodine) being replaced by a hydrogen atom.

  • Causality: Hydrodehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) species.[8] This can arise from several sources, including the amine coupling partner (via β-hydride elimination from a palladium-amido intermediate), the solvent (e.g., alcohols), or trace amounts of water. This Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, RuPhos) can promote the desired reductive elimination of the C-N bond over the competing hydrodehalogenation pathway.

    • Base Optimization: The base can influence the formation of Pd-H species. Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous.

    • Solvent Choice: Use anhydrous, aprotic solvents like toluene or dioxane. Avoid alcoholic solvents if hydrodehalogenation is a problem.

    • Temperature Control: Sometimes, higher temperatures can favor hydrodehalogenation. Try running the reaction at a lower temperature for a longer duration.

Diagram: Hydrodehalogenation Pathway in Buchwald-Hartwig Amination

Buchwald_Byproducts cluster_desired Desired Amination Pathway cluster_byproduct Hydrodehalogenation Pathway ArPdL2X Ar-Pd(II)-X Intermediate Amine + Amine (R₂NH) - Base HydrideSource + Hydride Source (e.g., β-hydride elimination) ArPdL2NR2 Ar-Pd(II)-NR₂ Amine->ArPdL2NR2 Product Reductive Elimination (Desired Product Ar-NR₂) ArPdL2NR2->Product ArPdL2H Ar-Pd(II)-H HydrideSource->ArPdL2H Byproduct Reductive Elimination (Byproduct Ar-H) ArPdL2H->Byproduct

Competing reductive elimination pathways.

Experimental Protocols

The following are generalized starting protocols for the regioselective cross-coupling at the C-4 position of this compound. Note: These are starting points and will likely require optimization for your specific coupling partner.

Reaction Suzuki-Miyaura Coupling Sonogashira Coupling (Copper-Catalyzed) Buchwald-Hartwig Amination
Starting Material This compound (1.0 equiv)This compound (1.0 equiv)This compound (1.0 equiv)
Coupling Partner Arylboronic acid (1.2 equiv)Terminal alkyne (1.1 equiv)Amine (1.2 equiv)
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)
Ligand --Xantphos (2-4 mol%)
Co-Catalyst -CuI (4-10 mol%)-
Base K₂CO₃ (2.0 equiv)Et₃N or DIPEA (as solvent or 2-3 equiv)NaOtBu or K₃PO₄ (1.5-2.0 equiv)
Solvent Dioxane/H₂O (4:1)THF or DMFToluene or Dioxane
Temperature 80-100 °CRoom Temperature to 60 °C80-110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Reference [1][3][2]

General Workflow:

Workflow Setup 1. Reaction Setup (Flask, Reagents, Inert Atmosphere) Reaction 2. Add Solvent & Heat (Monitor by TLC/LC-MS) Setup->Reaction Workup 3. Aqueous Workup (Quench, Extract) Reaction->Workup Purify 4. Purification (Column Chromatography) Workup->Purify Analysis 5. Characterization (NMR, MS) Purify->Analysis

References

Technical Support Center: 2-Bromo-5-chloro-4-iodopyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the functionalization of 2-bromo-5-chloro-4-iodopyridine. This versatile, tri-halogenated pyridine building block is a powerful tool in medicinal chemistry and materials science, offering a platform for sequential, site-selective diversification. However, harnessing its full potential requires a nuanced understanding of its reactivity and careful optimization of reaction conditions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges and offers systematic troubleshooting strategies to improve yields, ensure selectivity, and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen sites on this compound?

The reactivity of the carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions is inversely related to the bond dissociation energy. For this compound, the established order of reactivity is:

C-I (Position 4) > C-Br (Position 2) > C-Cl (Position 5) [1][2]

This predictable hierarchy is the cornerstone of any selective functionalization strategy. The weaker C-I bond will undergo oxidative addition to a Pd(0) catalyst under much milder conditions than the C-Br bond, while the C-Cl bond is the most robust and requires the most forcing conditions to react.[1][3]

G cluster_0 Reactivity Hierarchy C4_I C-4 (Iodo) Most Reactive C2_Br C-2 (Bromo) Intermediate C4_I->C2_Br Milder Conditions C5_Cl C-5 (Chloro) Least Reactive C2_Br->C5_Cl Forcing Conditions G start 2-Bromo-5-chloro- 4-iodopyridine step1 Step 1: C-4 Coupling Mild Conditions (e.g., Suzuki, 80°C) + Partner A start->step1:f0 intermediate 4-Substituted-2-bromo- 5-chloropyridine step1:f1->intermediate step2 Step 2: C-2 Coupling Harsher Conditions (e.g., Suzuki, 110°C) + Partner B intermediate->step2:f0 product 2,4-Disubstituted- 5-chloropyridine step2:f1->product G cluster_causes Potential Causes cluster_solutions Solutions problem Low / No Yield at C-4 cause1 Inactive Catalyst System problem->cause1 cause2 Improper Base/Solvent problem->cause2 cause3 Reagent Degradation problem->cause3 cause4 Oxygen Contamination problem->cause4 sol1 Use fresh Pd source. Screen bulky phosphine ligands (e.g., SPhos, XPhos). Increase catalyst loading (2-5 mol%). cause1->sol1 sol2 Ensure base is finely ground & dry. Switch to stronger base (e.g., Cs₂CO₃, K₃PO₄). Use anhydrous, degassed solvents. cause2->sol2 sol3 Use boronic esters (more stable). Check purity of coupling partner. cause3->sol3 sol4 Thoroughly degas solvent (Freeze-Pump-Thaw or N₂/Ar sparge). Maintain positive inert gas pressure. cause4->sol4

References

Technical Support Center: Navigating the Amination of 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the amination of 2-Bromo-5-chloro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently and selectively functionalize this versatile, yet sometimes challenging, building block. Here, we will delve into the nuances of its reactivity, troubleshoot common experimental hurdles, and provide field-proven protocols to streamline your synthetic efforts.

Understanding the Reactivity Landscape

The regioselectivity of palladium-catalyzed amination reactions on polyhalogenated pyridines is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl.[1][2] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more favorable for heavier halogens.[1] Consequently, for this compound, the C-I bond at the 4-position is the most susceptible to oxidative addition, followed by the C-Br bond at the 2-position, and lastly the C-Cl bond at the 5-position. Achieving selective amination at a less reactive site in the presence of a more reactive one is a significant synthetic challenge that requires careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is the most reactive towards Buchwald-Hartwig amination?

A1: The C-I bond at the 4-position is significantly more reactive than the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions.[2][3] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[3] Therefore, selective amination at the 4-position is generally expected under mild and carefully controlled conditions.[4]

Q2: I am observing amination at the iodine position, but the yield is low. What are the likely causes?

A2: Low yields in the amination of aryl iodides can be counterintuitive. While the C-I bond is reactive, the iodide anion generated during the reaction can have an inhibitory effect on the catalyst by precipitating the palladium complex, thus removing it from the catalytic cycle.[5] Other common causes for low yield include suboptimal catalyst/ligand combination, inappropriate base, or non-ideal reaction temperature and solvent.

Q3: Is it possible to selectively aminate the 2-position (C-Br) without affecting the 4-position (C-I)?

A3: Achieving selective amination at the C-Br position in the presence of the more reactive C-I bond is challenging but can sometimes be achieved through careful catalyst and ligand selection.[4] Certain bulky ligands or specific catalyst systems can sometimes alter the conventional selectivity. However, a more common strategy is to first react the C-I position and then target the C-Br bond in a subsequent step under more forcing conditions (e.g., higher temperatures, longer reaction times).[4]

Q4: What are some common side products to watch out for?

A4: Common side products in the Buchwald-Hartwig amination of this substrate include:

  • Hydrodehalogenation: The removal of a halogen atom to yield 2-bromo-5-chloropyridine, 5-chloro-4-iodopyridine, or 2-bromo-4-iodopyridine.[3] This is often a ligand-dependent issue.[5]

  • Homocoupling: Dimerization of the starting material or the amine coupling partner.[3][6]

  • Reaction at an undesired position: Amination occurring at a different halogen site than the one targeted.[3]

Troubleshooting Guide: Low Reactivity and Poor Yields

Low or no conversion of your this compound starting material is a common frustration. The following decision tree and detailed explanations will guide you through a systematic troubleshooting process.

Troubleshooting_Workflow start Low or No Conversion catalyst Evaluate Catalyst System start->catalyst base Assess Base start->base conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents catalyst_q1 Using Pre-catalyst? catalyst->catalyst_q1 base_q1 Base Strength? base->base_q1 conditions_q1 Adjust Temperature (Increase in 10-20°C increments) conditions->conditions_q1 reagents_q1 Use Anhydrous & Degassed Solvents reagents->reagents_q1 catalyst_a1_yes Increase Loading (2-5 mol%) catalyst_q1->catalyst_a1_yes Yes catalyst_a1_no Switch to a Pre-catalyst (e.g., XPhos Pd G3) catalyst_q1->catalyst_a1_no No catalyst_q2 Screen Ligands (e.g., XPhos, RuPhos, SPhos) catalyst_a1_yes->catalyst_q2 catalyst_a1_no->catalyst_q2 base_a1_strong Consider Weaker Base (e.g., K3PO4, Cs2CO3) for sensitive substrates base_q1->base_a1_strong Strong base_a1_weak Switch to Stronger Base (e.g., NaOtBu, LHMDS) base_q1->base_a1_weak Weak base_q2 Ensure Base is Anhydrous base_a1_strong->base_q2 base_a1_weak->base_q2 conditions_q2 Extend Reaction Time (Monitor by TLC/LC-MS) conditions_q1->conditions_q2 conditions_q3 Change Solvent (Toluene, Dioxane, 2-MeTHF) conditions_q2->conditions_q3 reagents_q2 Purify Amine Coupling Partner reagents_q1->reagents_q2

Caption: A decision tree for troubleshooting low-yield amination reactions.

In-Depth Troubleshooting Steps

1. Catalyst and Ligand System:

  • Rationale: The choice of palladium precursor and phosphine ligand is paramount for successful amination, especially with electron-deficient heteroaryl halides.[3] The electronic and steric properties of the ligand are critical for catalyst activity and stability.[3]

  • Actionable Advice:

    • Increase Catalyst Loading: Insufficient catalyst can lead to a slow or incomplete reaction. Consider increasing the loading to 2-5 mol%.[3]

    • Screen Phosphine Ligands: Sterically hindered biarylphosphine ligands such as XPhos, RuPhos, or SPhos are often effective for these types of couplings.[3][7] The bidentate nature of some ligands can also prevent displacement by basic heterocycles, improving the coupling of halopyridines.[8]

    • Use a Palladium Pre-catalyst: Pre-catalysts can provide more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.[3][5]

2. The Role of the Base:

  • Rationale: The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine.[9] The strength and solubility of the base can significantly impact the reaction outcome.[3][9]

  • Actionable Advice:

    • Switch to a Stronger Base: If you are using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[3][5]

    • Ensure Anhydrous Conditions: Water can hydrolyze the phosphine ligand and deactivate the catalyst.[3] Use a freshly opened or dried base.

3. Optimizing Reaction Conditions:

  • Rationale: Temperature, reaction time, and solvent can all have a profound effect on the reaction.

  • Actionable Advice:

    • Increase the Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition and reductive elimination steps.[3] Increase the temperature in 10-20 °C increments.

    • Extend the Reaction Time: Some amination reactions are inherently slow and may require more time to reach completion.[3] It is essential to monitor the reaction progress by TLC or LC-MS.

    • Change the Solvent: Toluene and dioxane are common choices for Buchwald-Hartwig aminations.[3][9] The polarity and coordinating ability of the solvent can influence catalyst activity and stability.[3] Aprotic, nonpolar solvents are often preferred.[10]

4. Reagent Quality:

  • Rationale: The purity of all reagents, especially the solvent and the amine, is critical.

  • Actionable Advice:

    • Use Anhydrous and Degassed Solvents: Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to deactivation.[3]

    • Purify the Amine: Impurities in the amine coupling partner can poison the catalyst.[3]

Recommended Starting Protocol for Selective Amination at the 4-Position

This protocol provides a general starting point for the regioselective Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization may be necessary for specific substrates.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)[2]

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 2-10 mol%)[2]

  • Base (e.g., NaOtBu, 1.5-3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere reaction setup (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the desired amine, the palladium catalyst (or palladium source and ligand), and the base.[2][11]

  • Solvent Addition: To the flask, add the anhydrous, degassed solvent via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the this compound.[2]

  • Reaction: Stir the mixture at the desired temperature (a good starting point is 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Summary of Recommended Reaction Conditions

ParameterRecommendationRationale
Catalyst Palladium pre-catalyst (e.g., XPhos Pd G3)Ensures efficient generation of the active Pd(0) species and provides consistent results.[3][5]
Ligand Sterically hindered biarylphosphine (e.g., XPhos, RuPhos)Promotes catalyst activity and stability with electron-deficient heteroaryl halides.[3][7]
Base Strong, non-nucleophilic (e.g., NaOtBu, LHMDS)Facilitates the deprotonation of the amine, a key step in the catalytic cycle.[3][5]
Solvent Anhydrous, degassed aprotic nonpolar (e.g., Toluene, Dioxane)Prevents catalyst deactivation by water and oxygen; solvent choice can influence catalyst activity.[3][9][10]
Temperature 80-110 °C (initial)Provides sufficient energy to overcome activation barriers without promoting side reactions.[7]

By understanding the underlying principles of reactivity and systematically troubleshooting, the challenges associated with the amination of this compound can be effectively overcome, enabling the successful synthesis of valuable and complex molecules.

References

Technical Support Center: Column Chromatography of 2-Bromo-5-chloro-4-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic purification of 2-Bromo-5-chloro-4-iodopyridine and its derivatives. These multi-halogenated pyridines are highly valuable synthetic intermediates, but their unique electronic and structural properties present specific challenges during purification.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth solutions for researchers in organic synthesis and drug development.

Introduction: The Challenge of Purifying Polyhalogenated Pyridines

This compound is a moderately polar, aromatic heterocycle. Its purification is complicated by several factors:

  • Basicity: The lone pair of electrons on the pyridine nitrogen can interact strongly with acidic stationary phases like silica gel, leading to poor peak shape and irreversible adsorption.[3]

  • Polarity: The presence of three different halogens creates a distinct polarity that requires careful mobile phase selection to differentiate from starting materials and byproducts.

  • Stability: The carbon-iodine bond is the most reactive of the three carbon-halogen bonds, making the molecule potentially susceptible to degradation on highly active stationary phases.[2][4]

This guide will address these challenges head-on, providing you with the rationale behind each procedural choice to ensure robust and reproducible separations.

Frequently Asked Questions (FAQs)

Stationary Phase Selection
Q1: What is the best stationary phase for purifying my this compound derivative?

For this class of compounds, standard silica gel can be problematic due to its acidic nature. The interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface is a primary cause of peak tailing and, in some cases, complete retention of the product on the column.[5]

You have two primary, superior options:

  • Neutral Alumina: This is often the best starting point. With a surface pH of approximately 7.0, it minimizes acid-base interactions, making it ideal for pH-sensitive or basic compounds.[6][7] It is particularly effective for separating molecules like esters, lactones, and ketones, which share some polarity characteristics with halogenated pyridines.[8][9][10]

  • Deactivated Silica Gel: If alumina is not available or does not provide the desired selectivity, you can use standard silica gel but must deactivate it. This is achieved by including a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, in your mobile phase (typically 0.1-1% v/v).[11] The modifier competes with your compound for the acidic sites on the silica, effectively masking them and allowing for symmetrical peak elution.

Table 1: Comparison of Stationary Phases
Stationary PhaseProsConsBest For...
Standard Silica Gel High resolving power, widely available, inexpensive.Acidic surface can cause peak tailing and degradation of basic compounds.[12][13]Neutral or acidic compounds; use with a basic modifier for pyridines.
Neutral Alumina Neutral pH (≈7.0) prevents degradation of acid/base sensitive compounds.[6][8]Can have lower resolution than silica for some compounds; activity can vary with water content.Basic compounds like pyridines, especially when silica causes issues.[9][10]
Florisil A magnesium silicate adsorbent, less acidic than silica.Can be less predictable than silica or alumina.Highly sensitive compounds that degrade on both silica and alumina.[14]
Mobile Phase Optimization
Q2: How do I select the right mobile phase (eluent)?

The process should always begin with Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25 to 0.35 .[11][15] This Rf range ensures that the compound interacts sufficiently with the stationary phase for good separation without requiring excessively large volumes of solvent for elution.[16]

Common Solvent Systems:

  • Low to Medium Polarity: Hexanes/Ethyl Acetate. This is the most common starting point. Begin with a low polarity mixture (e.g., 9:1 Hex/EtOAc) and gradually increase the proportion of ethyl acetate.

  • Medium to High Polarity: Dichloromethane (DCM)/Methanol. Use this for more polar derivatives that do not move from the baseline in Hex/EtOAc. Start with 1-2% MeOH in DCM and increase as needed.

Causality: The mobile phase works by competing with the analyte for binding sites on the stationary phase. A more polar solvent is a stronger eluent in normal-phase chromatography because it displaces the analyte from the polar stationary phase more effectively, causing it to move faster up the column.[17][18]

Q3: My compound streaks badly on the TLC plate. What does this mean and how do I fix it?

Streaking is a classic sign of an undesirable strong interaction between your compound and the stationary phase, which is exactly what happens with basic pyridines on acidic silica.[3]

To fix this on the TLC plate (and subsequently on the column), prepare your developing solvent with a small amount of triethylamine (e.g., add 3-4 drops of Et₃N to a 50 mL TLC chamber). If the streaking vanishes and you see a well-defined spot, you have confirmed that the issue is the acid-base interaction. You must use this same modified solvent system for your column.[11]

Troubleshooting Guide

Q4: My compound won't come off the column. What should I do?

This is a common and frustrating problem, usually with a clear cause.

Immediate Action: If you suspect your compound is "stuck," you can try to salvage it by flushing the column with a much more polar solvent. If you were using a Hex/EtOAc gradient, switch to 100% Ethyl Acetate, then to 5-10% Methanol in DCM.[19] This "methanol purge" will elute almost everything from a silica column.

Root Cause Analysis & Prevention:

  • Cause: Irreversible Adsorption on Silica. The pyridine is strongly bound to acidic silanol sites.

    • Solution: For the next attempt, use neutral alumina or add 0.5-1% triethylamine to your entire mobile phase system.[5]

  • Cause: Incorrect Mobile Phase. The selected eluent is not polar enough to move the compound.

    • Solution: Always develop a proper solvent system with TLC first, aiming for an Rf of 0.25-0.35.[15][16] If your compound is at the baseline on TLC, your eluent is not strong enough.

  • Cause: On-Column Degradation. The compound appeared to be stable but has decomposed on the stationary phase.

    • Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If you see new spots or a streak from the baseline, your compound is not stable to the stationary phase.[14] This is a clear indication to switch to a more inert phase like neutral alumina.

Diagram 1: Troubleshooting Workflow for Compound Retention Issues

G start Problem: Compound is Stuck on Column salvage Immediate Action: Flush column with 5-10% MeOH/DCM. start->salvage First Step check_rf Was TLC performed? Target Rf ≈ 0.3? check_base Was a basic modifier (e.g., Et3N) used with silica gel? check_rf->check_base Yes solution1 Solution: Develop new mobile phase via TLC. check_rf->solution1 No check_stability Was compound stability on silica checked? check_base->check_stability Yes solution2 Solution: Rerun column adding 0.5-1% Et3N to mobile phase. check_base->solution2 No check_stability->solution2 Yes, it was stable solution3 Solution: Switch to a neutral stationary phase like Alumina. check_stability->solution3 No, or it failed salvage->check_rf

Caption: Troubleshooting logic for non-eluting compounds.

Q5: I got poor separation between my product and an impurity. How can I improve the resolution?

Poor resolution means the solvent system is not selective enough.

  • Decrease Solvent Polarity: If the spots are too high on the TLC plate (e.g., Rf > 0.5), they will elute too quickly and close together on the column. Reduce the concentration of the polar component in your mobile phase.

  • Try a Different Solvent System: Selectivity arises from specific molecular interactions. If a Hex/EtOAc system fails, the interactions governing separation are not strong enough. Try a system with different properties, like DCM/Acetone or Toluene/Ethyl Acetate. A phenyl column, for instance, offers unique pi-pi interactions that can be beneficial for separating aromatic rings.[20]

  • Run a Shallow Gradient: Instead of a large step-change in polarity (e.g., from 10% EtOAc to 30% EtOAc), use a very shallow gradient (e.g., 10% -> 12% -> 14%...). This gives the compounds more column lengths to resolve.

Q6: My purified compound is yellow/brown, but it should be white. What happened?

This indicates decomposition or contamination.

  • Degradation: As noted, these compounds can be sensitive.[4] The acidic silica gel may have caused degradation during a long purification.[12] Speeding up the chromatography (using "flash" technique with pressure) or switching to neutral alumina can prevent this.

  • Solvent Impurities: Cheaper grades of solvents can contain impurities that concentrate with your fractions.[15] Using high-purity HPLC-grade solvents is recommended.

  • Air/Light Sensitivity: Some halogenated pyridines are sensitive to air and light.[4] Minimize exposure during the purification and workup process.

Detailed Experimental Protocols

Protocol 1: Method Development using TLC

This protocol establishes the optimal mobile phase before committing to a column.

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Prepare a separate solution of your starting material for comparison.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and starting material side-by-side on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing your chosen solvent system (e.g., 8:2 Hexanes/Ethyl Acetate). Ensure the solvent level is below the baseline. Let the solvent front migrate to about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Analyze: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled).

  • Optimize:

    • If the desired spot has Rf > 0.4, decrease the mobile phase polarity (less ethyl acetate).

    • If the desired spot has Rf < 0.2, increase the mobile phase polarity (more ethyl acetate).

    • If spots are streaking, add 0.5% triethylamine to the solvent system and re-run.

  • Finalize: The ideal system will give your product an Rf of ~0.3 and show clear separation from major impurities.[11][16]

Protocol 2: Packing and Running a Flash Column (with Basic Modifier)
  • Column Preparation: Select a column of appropriate size. Place a small cotton or glass wool plug at the bottom, then add a ~1 cm layer of sand.

  • Prepare the Slurry: In a beaker, mix your stationary phase (e.g., silica gel) with your initial, least polar mobile phase (e.g., 9:1 Hex/EtOAc + 0.5% Et₃N) to form a free-flowing slurry.

  • Pack the Column: Pour the slurry into the column. Use air pressure ("flash chromatography") to push the solvent through, packing the bed tightly and evenly. Add more solvent as needed until you have a stable bed of silica about 6-8 inches high. Top with another ~1 cm layer of sand.[11]

  • Load the Sample:

    • Dissolve your crude product in the minimum amount of a strong solvent like DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the sand layer on your packed column.

  • Elute the Column: Carefully add your mobile phase to the top of the column. Using controlled air pressure, push the solvent through the column at a rate of about 2 inches per minute.[11]

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes.

  • Analyze Fractions: Use TLC to check which fractions contain your desired product. Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 2: Workflow from Method Development to Purified Product

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Purification cluster_2 Phase 3: Analysis & Workup tlc_dev 1. Run TLC with Test Solvents analyze_tlc 2. Analyze Rf and Spot Shape tlc_dev->analyze_tlc optimize 3. Optimize Solvent System (Target Rf=0.3, Add Et3N if needed) analyze_tlc->optimize pack 4. Pack Column with Slurry optimize->pack Optimized System load 5. Dry Load Sample pack->load elute 6. Elute with Optimized Solvent (Use Gradient if Needed) load->elute collect 7. Collect Fractions elute->collect analyze_frac 8. Analyze Fractions by TLC collect->analyze_frac Fractions combine 9. Combine Pure Fractions analyze_frac->combine evaporate 10. Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product

Caption: Standard workflow for column chromatography purification.

References

Technical Support Center: Work-up & Quenching Procedures for 2-Bromo-5-chloro-4-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the versatile building block, 2-Bromo-5-chloro-4-iodopyridine, in their synthetic campaigns. The unique electronic and steric properties conferred by the three distinct halogen substituents make this reagent a powerful tool for sequential, regioselective functionalization. However, the same properties that make it valuable also present specific challenges during reaction work-up and quenching.

This document provides in-depth, field-proven insights into navigating these challenges. It is structured in a question-and-answer format to address the most common issues encountered during experimental work.

Troubleshooting Guide & FAQs
Question 1: I've just completed a metal-halogen exchange on this compound at the iodo-position using n-BuLi. What is the safest and most effective way to quench the reaction?

Answer: Quenching a reaction involving a potent organometallic species like an aryllithium requires careful consideration to avoid exothermic events and side reactions.

Core Recommendation: The preferred quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2]

The Scientific Rationale (Why NH₄Cl?):

  • Controlled Protonation: The highly basic lithiated pyridine intermediate needs to be protonated. While water can serve as a proton source, its reaction with a strong organolithium can be highly exothermic and difficult to control, especially on a larger scale. Saturated NH₄Cl solution is a weak acid (a 5% solution has a pH of 4.6-6.0), providing a much more controlled and gentle protonation of the reactive intermediate.[3] This minimizes the risk of temperature spikes that could decompose the product.

  • Buffering Effect: NH₄Cl acts as a buffer, preventing the aqueous layer from becoming excessively basic from the formation of LiOH.[4][5] This is crucial because a high pH could potentially lead to undesired side reactions with your functionalized pyridine product.

  • Improved Phase Separation: The salt solution helps to create a higher ionic strength in the aqueous layer, which facilitates a cleaner separation from the organic layer during the subsequent extraction steps.

Step-by-Step Quenching Protocol for Organolithium Intermediates:

  • Maintain the reaction temperature at or below -70 °C.

  • Slowly add saturated aqueous NH₄Cl solution dropwise via a syringe or an addition funnel. Monitor the internal temperature closely to ensure it does not rise uncontrollably.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature with stirring.[1][2]

  • Proceed with a standard aqueous work-up, typically involving extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine to remove residual water before drying over an anhydrous salt like Na₂SO₄ or MgSO₄.[2]

Question 2: My Suzuki coupling reaction using this compound is complete, but the work-up is messy. I'm getting emulsions and poor recovery. What's going on?

Answer: Work-up issues in palladium-catalyzed cross-coupling reactions are common and often stem from the formation of inorganic salts and tenacious palladium residues. The basic nitrogen of the pyridine ring can also complicate extractions.

Core Recommendation: Filter the reaction mixture through a pad of Celite® before performing the aqueous work-up. For difficult emulsions involving aluminum or boronic acid residues, consider a specialized quench.

The Scientific Rationale:

  • Catalyst and Salt Removal: The base used in Suzuki couplings (e.g., K₂CO₃, K₃PO₄) and the boronic acid byproducts can form fine precipitates that interfere with phase separation. Filtering the cooled reaction mixture through a pad of Celite or silica gel effectively removes the bulk of the palladium catalyst and inorganic salts before they can cause problems.[6][7]

  • Pyridine Basicity: Your product is a substituted pyridine, which is a weak base. If the aqueous layer becomes too acidic during work-up, the pyridine nitrogen can be protonated, forming a salt. This pyridinium salt will be water-soluble, leading to a significant loss of product into the aqueous layer. It is critical to maintain a neutral to slightly basic pH during extraction.

  • Emulsion from Metal Salts: If you used a boronic acid, residual boronic acids and borates can act as surfactants, stabilizing emulsions. A wash with a mild base like saturated aqueous NaHCO₃ can help break these up.

Visualizing the General Work-up Workflow:

G reaction Reaction Mixture (Post-Coupling) cool Cool to RT reaction->cool filter Dilute w/ Solvent Filter through Celite® cool->filter extract Transfer to Separatory Funnel Add Water/Brine filter->extract wash Wash Organic Layer (e.g., w/ NaHCO₃, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify

Caption: Standard workflow for a cross-coupling reaction work-up.

Question 3: I'm observing significant hydrodehalogenation (loss of iodine or bromine) in my product. Is this happening during the reaction or the work-up?

Answer: Hydrodehalogenation is a common side reaction in cross-coupling and organometallic chemistry involving aryl halides.[8] It can occur both during the reaction and, occasionally, under harsh work-up conditions.

Likely Causes & Troubleshooting:

Scenario Underlying Cause Recommended Solution
During Reaction (Most Common) β-Hydride Elimination: If your coupling partner has β-hydrogens, this is a possible decomposition pathway.Use a ligand that promotes faster reductive elimination, such as bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).[9]
Protodeborylation/Protonolysis: For Suzuki reactions, the boronic acid can be cleaved by trace water before cross-coupling occurs. For organometallic reactions, trace protic sources can quench the intermediate before it reacts with the desired electrophile.Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. For Suzuki couplings with anhydrous bases like K₃PO₄, adding a small, controlled amount of water can sometimes be beneficial, but excess water is detrimental.[10]
During Work-up (Less Common) Acidic Quench: Quenching a Grignard or organolithium reaction with a strong acid can sometimes lead to protonolysis, especially if unreacted metal-halogen exchange intermediates are present.Use a milder quenching agent like saturated aqueous NH₄Cl.[4] Ensure the quench is performed at low temperature before warming.
Reductive Quench: If quenching with a reducing agent (e.g., sodium bisulfite to remove color), it could potentially reduce the C-I bond, though this is rare.Use sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, as it is a milder reducing agent.[1][2]
FAQs: Quick Reference

Q: Can I use plain water to quench my organolithium reaction? A: It is strongly discouraged, especially for reactions above a few millimoles. The reaction can be violent and uncontrolled. Saturated aqueous NH₄Cl is the standard, safer choice.[3][5]

Q: My organic layer is a persistent yellow/brown color after work-up. Why? A: This is often due to residual iodine from the starting material or formed during the reaction. A wash with a mild reducing agent, such as a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃), will quench the iodine, rendering it colorless iodide (I⁻), which is extracted into the aqueous layer.[1][2][11]

Q: How do I remove residual palladium catalyst effectively? A: Filtration through Celite® is the first step.[6][7] If colored impurities persist, washing the organic solution with aqueous solutions of ligands that chelate palladium, such as thiourea or N-acetylcysteine, can be effective. Alternatively, column chromatography on silica gel is usually sufficient to separate the nonpolar product from polar palladium residues.

Q: Why is my pyridine product stuck in the aqueous layer? A: Your work-up solution is likely too acidic. The pyridine nitrogen (pKa of the conjugate acid is ~5.2) has become protonated. Neutralize the aqueous layer carefully with a base like sodium bicarbonate (NaHCO₃) to a pH > 7 and re-extract with your organic solvent.

Detailed Protocols
Protocol A: Quenching and Work-up of a Lithium-Halogen Exchange Reaction

This protocol assumes a reaction of this compound with n-BuLi at -78 °C in THF, followed by the addition of an electrophile.

  • Cooling & Preparation: Ensure the reaction flask is maintained at -78 °C (dry ice/acetone bath).

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via syringe. Monitor the temperature to ensure it remains below -65 °C. A typical volume is equal to the volume of solvent used in the reaction.[2]

  • Warming: Once the addition is complete and the exotherm has subsided, remove the cooling bath and allow the mixture to warm to room temperature over 20-30 minutes with vigorous stirring.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts. Wash sequentially with water (1 x volume) and then brine (1 x volume).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel.[2][11]

Protocol B: Work-up for a Palladium-Catalyzed Suzuki Coupling

This protocol provides a robust method for isolating the product from a Suzuki reaction.

  • Cooling & Filtration: After the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. Dilute the slurry with the main extraction solvent (e.g., ethyl acetate) and filter the mixture through a 1-inch pad of Celite® in a Büchner funnel. Wash the pad thoroughly with additional solvent.[7]

  • Phase Separation: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove acidic boronic acid residues).

    • Water.

    • Brine (to aid in phase separation and remove bulk water).

  • Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude material by flash column chromatography or recrystallization.[11]

Decision Tree for Quenching Agent Selection:

G start Reaction Complete. What is the key reagent? organometallic Strongly Basic / Pyrophoric? (e.g., n-BuLi, i-PrMgCl, LDA) start->organometallic Organometallic cross_coupling Palladium-Catalyzed? (e.g., Suzuki, Sonogashira, Buchwald) start->cross_coupling Cross-Coupling quench_org Quench at low temp with Sat. aq. NH4Cl organometallic->quench_org workup_pd Cool to RT, filter through Celite, then perform aqueous work-up cross_coupling->workup_pd

Caption: A decision guide for selecting an initial quenching/work-up strategy.

References

Technical Support Center: Monitoring Reactions of 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring the reaction progress of 2-Bromo-5-chloro-4-iodopyridine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is designed to offer practical, field-proven insights to overcome common experimental challenges.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

Thin-Layer Chromatography is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction.[1] It allows for the quick assessment of the consumption of starting materials and the formation of products.[1][2]

Troubleshooting Guide: TLC Analysis
Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots The basic pyridine nitrogen is interacting strongly with the acidic silica gel.[3] The sample may be overloaded on the TLC plate.[3][4][5]Add a basic modifier like triethylamine (0.1–2.0%) to your mobile phase to neutralize the acidic sites on the silica.[3][6] Alternatively, for acid-sensitive compounds, consider adding a small amount of acetic or formic acid (0.1-2.0%).[6][7] Reduce the concentration of the sample spotted on the plate.[4][6]
Starting Material and Product Have Similar Rf Values The polarity of the reactant and product are very similar, leading to poor separation.Experiment with different solvent systems by varying the polarity.[3] Try a different combination of solvents. A good starting point for many compounds is a 1:1 mixture of Ethyl Acetate and Hexane.[7] For more polar compounds, a mixture of Methanol and Dichloromethane can be effective.[7] Utilize a co-spot, where the reaction mixture and starting material are spotted in the same lane, to help confirm if the reaction is progressing.[3]
No Visible Spots Under UV Lamp The compound may not be UV-active or the concentration is too low.[3][6] The compound may have evaporated from the plate.[3]Use a visualization stain such as potassium permanganate, p-anisaldehyde, or an iodine chamber.[8][9][10] Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration.[3][4][6] For volatile compounds, minimize the drying time before developing the plate.[3]
Rf Value is Too High or Too Low The mobile phase is too polar (high Rf) or not polar enough (low Rf).[6]To decrease the Rf, decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). To increase the Rf, increase the polarity of the mobile phase.[7]
Frequently Asked Questions (FAQs): TLC

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[7] Begin with a 4:1 or 9:1 hexanes:ethyl acetate ratio and adjust the polarity based on the initial results.[11] If the spots remain at the baseline, increase the proportion of ethyl acetate.

Q2: How do I properly visualize the spots on my TLC plate?

A2: this compound, being an aromatic compound, should be visible under a UV lamp at 254 nm, appearing as dark spots against a fluorescent background.[12][13] If visualization is poor, an iodine chamber can be used, which often reveals unsaturated and aromatic compounds as brown spots.[9][10] For more difficult compounds, a p-anisaldehyde stain can be effective for a wide range of functional groups.[9]

Q3: My spots are streaking. What is the chemical reasoning behind adding triethylamine to the mobile phase?

A3: Streaking of pyridine-containing compounds on silica gel is often due to the basic lone pair of electrons on the nitrogen atom interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This strong interaction can lead to slow, uneven movement up the plate. Adding a small amount of a competitive base like triethylamine to the mobile phase will neutralize these acidic sites, minimizing the strong interaction with your compound and resulting in more defined, circular spots.[3][6]

Experimental Protocol: TLC Monitoring
  • Prepare the TLC Plate: With a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), reaction mixture (R), and a co-spot (C).[3]

  • Spot the Plate: In the "SM" lane, apply a small spot of your diluted starting material solution. In the "R" lane, spot a small aliquot of your reaction mixture. For the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.[3]

  • Develop the Plate: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapors.[3] Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below your starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[3][7]

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil.[3] After the plate has dried, visualize the spots under a UV lamp and circle them with a pencil.[3] If necessary, use a chemical stain for further visualization.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate 1. Prepare TLC Plate (Draw baseline) spot_plate 2. Spot Samples (SM, Reaction, Co-spot) prep_plate->spot_plate dev_chamber 3. Prepare Developing Chamber run_tlc 4. Develop Plate dev_chamber->run_tlc dry_plate 5. Dry Plate & Mark Front uv_vis 6. Visualize under UV Light dry_plate->uv_vis stain_vis 7. (Optional) Stain Plate uv_vis->stain_vis analyze 8. Analyze Results uv_vis->analyze stain_vis->analyze LCMS_Workflow cluster_prep Sample & Method Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample 1. Prepare & Dilute Sample setup_lc 2. Set Up LC Method (Column, Mobile Phase, Gradient) prep_sample->setup_lc setup_ms 3. Set Up MS Method (Ionization Mode, Scan Range) setup_lc->setup_ms inject_sample 4. Inject Sample into LC-MS acquire_data 5. Acquire Data inject_sample->acquire_data analyze_tic 6. Analyze Total Ion Chromatogram (TIC) extract_eic 7. Extract Ion Chromatograms (EIC) analyze_tic->extract_eic interpret_spectra 8. Interpret Mass Spectra extract_eic->interpret_spectra quantify 9. Determine Reaction Progress interpret_spectra->quantify

References

Validation & Comparative

A Comparative Guide to Palladium-Catalyzed Reactions with 2-Bromo-5-chloro-4-iodopyridine: Mechanistic Insights and Practical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, polyhalogenated pyridines serve as exceptionally versatile building blocks, with 2-Bromo-5-chloro-4-iodopyridine emerging as a substrate of significant interest. Its three distinct carbon-halogen bonds (C-I, C-Br, C-Cl) offer a unique platform for sequential and site-selective modifications through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of key palladium-catalyzed reactions, delving into the mechanistic principles that govern their regioselectivity and offering field-proven protocols for their successful application.

The Fundamental Principle: A Hierarchy of Reactivity

The remarkable utility of this compound stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling, the reaction is initiated by the oxidative addition of the C-X bond to a Pd(0) center. This step, often rate-determining, is highly dependent on the carbon-halogen bond dissociation energy[1][2]. The established reactivity trend is C-I > C-Br > C-Cl , a direct consequence of their decreasing bond strengths[1][2].

This predictable hierarchy is the cornerstone of selective functionalization. By carefully controlling reaction conditions, one can target the most labile C-I bond at the 4-position with high fidelity, leaving the C-Br and C-Cl bonds untouched for subsequent transformations[1][3][4].

Caption: Relative reactivity of C-X bonds in this compound.

Comparative Analysis of Key Cross-Coupling Reactions

We will now explore the application of this reactivity principle in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Each reaction offers a unique pathway to introduce diverse functionalities, and understanding their mechanistic nuances is key to optimizing outcomes.

Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, typically between an organohalide and an organoboron species[5][6][7]. When applied to this compound, the reaction demonstrates exceptional regioselectivity for the C-4 position.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the weakest C-I bond to the Pd(0) catalyst[6]. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst[6][7]. The significantly higher activation energy required to cleave the C-Br and C-Cl bonds ensures that, under controlled conditions, the reaction halts after mono-functionalization at the iodo-position.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-I(L)₂ (Oxidative Adduct) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl Ar-Pd(II)-R'(L)₂ Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product Ar-R' (Coupled Product) RedElim->Product Substrate Ar-I Substrate->OxAdd Boronic R'B(OH)₂ + Base Boronic->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Performance Data:

Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%) at C-4Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-1004-1285-95Standard conditions, good for a variety of arylboronic acids[8].
PdCl₂(dppf)Cs₂CO₃DMF906-12>90Often provides higher yields and tolerates more functional groups[4].
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-8>95Use of a bulky, electron-rich ligand can accelerate the reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I)[9][10]. This reaction also displays high selectivity for the C-4 iodo position of our substrate.

Mechanistic Insight: The process involves two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki coupling, oxidative addition of the C-I bond to Pd(0) occurs first[10]. In the copper cycle, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a more reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination furnishes the aryl alkyne product and regenerates the Pd(0) catalyst[10][11]. The mild conditions often used (room temperature to 60 °C) further favor selective reaction at the C-I bond over the C-Br bond[8][10].

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I(L)₂ Pd0->PdII Oxidative Addition (Ar-I) PdII->Pd0 Reductive Elimination Product Ar-C≡CR' (Coupled Product) CuI Cu(I)I CuAcetylide Cu(I)-C≡CR' CuI->CuAcetylide Deprotonation (Base, R'C≡CH) CuAcetylide->PdII Transmetalation CuAcetylide->CuI Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds is crucial in drug discovery, and the Buchwald-Hartwig amination is a premier method for this transformation, coupling aryl halides with amines[12][13]. Again, the C-I bond at the C-4 position is the preferred site of reaction.

Mechanistic Insight: The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos) is critical[3]. The cycle starts with the selective oxidative addition of the C-I bond to the Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine and subsequent deprotonation by a strong base (e.g., NaOtBu, Cs₂CO₃) to form a palladium amido complex. The final, often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst[12]. Achieving mono-amination requires careful control of stoichiometry and conditions to prevent a second, slower amination at the C-Br position[3][4].

Comparative Performance Data:

Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%) at C-4Notes
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene11012-24>90A robust system for a wide range of primary and secondary amines[4].
Pd(OAc)₂ / BINAPK₂CO₃Dioxane10018GoodBidentate ligands can be effective, though sometimes slower[4][12].
Pd(OAc)₂ / SPhosNaOtBuToluene80-11012-24HighHighly active catalyst system, often allowing for lower temperatures[3].

Experimental Protocols: A Practical Guide

Reproducibility is key in scientific research. The following are generalized, step-by-step protocols for achieving selective C-4 functionalization of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling[4]
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), PdCl₂(dppf) (3 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add degassed DMF via syringe.

  • Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling[4]
  • Reaction Setup: To an oven-dried Schlenk flask under argon, add this compound (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (5 mol%).

  • Solvent and Reagent Addition: Add degassed THF, followed by triethylamine (3.0 equiv). Finally, add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, followed by brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination[4]
  • Reaction Setup: In a glovebox, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv), the desired amine (1.2 equiv), and degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS (typically 12-24 hours).

  • Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude material by column chromatography.

Exploiting the Hierarchy: A Workflow for Sequential Functionalization

The true power of this compound lies in its potential for stepwise, orthogonal functionalization. By leveraging the C-I > C-Br > C-Cl reactivity hierarchy, a medicinal chemist can introduce three different substituents onto the pyridine core in a controlled manner. A typical workflow would involve:

  • Step 1: A mild Suzuki or Sonogashira coupling at the C-4 (Iodo) position.

  • Step 2: A subsequent coupling reaction (e.g., Buchwald-Hartwig) under slightly more forcing conditions to target the C-2 (Bromo) position.

  • Step 3: A final functionalization at the most robust C-5 (Chloro) position, which may require a different catalytic system or more aggressive conditions, such as nucleophilic aromatic substitution (SₙAr).

G Start Start 2-Bromo-5-chloro- 4-iodopyridine Step1 Step 1 C-4 Suzuki Coupling Start->Step1 Product1 Product 1 2-Bromo-5-chloro- 4-arylpyridine Step1->Product1 Step2 Step 2 C-2 Sonogashira Coupling Product1->Step2 Product2 Product 2 2-Alkynyl-5-chloro- 4-arylpyridine Step2->Product2 Step3 Step 3 C-5 Buchwald-Hartwig Amination Product2->Step3 FinalProduct { Final Product | Trisubstituted Pyridine} Step3->FinalProduct

Caption: A logical workflow for the sequential functionalization of the substrate.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. A thorough understanding of the mechanistic underpinnings of palladium-catalyzed cross-coupling—specifically the principles of oxidative addition and the inherent reactivity hierarchy of carbon-halogen bonds—empowers researchers to design efficient and highly selective synthetic routes. By carefully selecting catalysts, ligands, and reaction conditions, scientists can precisely control the site of reaction, enabling the construction of novel molecular architectures for drug discovery and beyond.

References

A Senior Application Scientist's Guide to Validating 2,4-Disubstituted Pyridines from 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, polysubstituted pyridines are foundational scaffolds. However, their synthesis is often a formidable challenge due to issues of regioselectivity. The starting material, 2-Bromo-5-chloro-4-iodopyridine, presents a fascinating case study in controlled, site-selective functionalization. The differential reactivity of its three halogen atoms (I > Br > Cl) under palladium catalysis allows for a stepwise approach to constructing complex 2,4-disubstituted analogs.[1][2]

This guide provides an in-depth comparison of two common synthetic strategies—Suzuki-Miyaura and Sonogashira cross-coupling—and outlines a rigorous, self-validating workflow for confirming the precise structure of the resulting products. Our focus is not just on the "how," but the "why," grounding each step in established chemical principles to ensure experimental success and data integrity.

Part 1: Regioselective Synthesis: A Tale of Two Couplings

The key to selectively forming 2,4-disubstituted pyridines from this compound lies in exploiting the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C–I bond is significantly more susceptible to oxidative addition than the C–Br bond, which in turn is more reactive than the C–Cl bond.[3] This hierarchy allows for a predictable, two-step functionalization, beginning at the 4-position (iodo) and proceeding to the 2-position (bromo).[4]

We will compare two powerful cross-coupling methods for the initial C4-functionalization: the Suzuki-Miyaura coupling (for aryl or vinyl substituents) and the Sonogashira coupling (for alkynyl substituents).

Strategy A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron species.[1] It is renowned for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[5]

Strategy B: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[6][7] This reaction is a cornerstone of synthetic chemistry, enabling the introduction of linear alkynyl moieties, which are crucial for creating rigid molecular structures and serving as handles for further transformations.[8][9]

Comparative Overview of Reaction Conditions

The choice between Suzuki and Sonogashira coupling depends on the desired substituent at the 4-position. Below is a table summarizing typical yet robust conditions for each reaction, optimized for regioselectivity at the C4-Iodo position.

ParameterSuzuki-Miyaura CouplingSonogashira CouplingCausality and Field Insights
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(PPh₃)₂Cl₂Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) pre-catalysts like Pd(dppf)Cl₂ are often more air-stable and are reduced in situ.[5][10]
Co-catalyst NoneCopper(I) Iodide (CuI)CuI reacts with the terminal alkyne to form a copper acetylide intermediate, which accelerates the transmetalation step in the catalytic cycle.[11]
Base K₂CO₃ or Cs₂CO₃ (aq. solution)Triethylamine (Et₃N) or DIPEAThe base in Suzuki coupling activates the boronic acid.[1] In Sonogashira, an amine base neutralizes the HX byproduct and can also serve as the solvent.[6][11]
Solvent 1,4-Dioxane/H₂O or DME/H₂OTHF or DMFBiphasic solvent systems in Suzuki reactions help dissolve both the organic substrate and the inorganic base.[1] Anhydrous conditions are often preferred for Sonogashira to prevent side reactions.[8]
Temperature 60-90 °CRoom Temperature to 50 °CSonogashira couplings are often feasible at room temperature, while Suzuki reactions may require heating to drive the reaction to completion.[6][12]
Typical Yields 75-95%80-98%Both methods are high-yielding, but Sonogashira can be particularly efficient. Yields are highly substrate-dependent.

dot graph "Regioselective_Cross_Coupling_Workflow" { layout="dot"; rankdir="LR"; bgcolor="#F1F3F4"; node [shape="box", style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_0" { label="Step 1: C4-Iodo Functionalization"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_1" { label="Step 2: C2-Bromo Functionalization"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];

} } Caption: Sequential cross-coupling workflow.

Part 2: The Unambiguous Proof: A Multi-technique Validation System

Confirming the regiochemistry of a substitution reaction is not merely a suggestion; it is a requirement. A product mistakenly identified as the 2,4-isomer when it is, for example, the 2,5-isomer could derail an entire research program. Therefore, a multi-faceted, self-validating analytical approach is essential.

The Cornerstone: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[13][14] For 2,4-disubstituted-5-chloropyridines, a combination of 1D and 2D NMR experiments provides irrefutable evidence of connectivity.

Expected ¹H NMR Signatures: After 2,4-disubstitution, two protons remain on the pyridine ring at the C3 and C6 positions.

  • H6 (proton at C6): Being adjacent to the nitrogen atom (α-position), this proton is the most deshielded and will appear furthest downfield, typically as a singlet.[13]

  • H3 (proton at C3): This proton is adjacent to two substituted carbons (C2 and C4) and will appear upfield relative to H6, also as a singlet.

The Power of 2D NMR for Unambiguous Assignment: While ¹H NMR provides strong clues, 2D NMR experiments offer definitive proof by revealing through-bond correlations.[15][16]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[17] It allows for the unambiguous assignment of the C3 and C6 carbons based on the chemical shifts of their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate arbiter of regiochemistry.[18][19] It reveals correlations between protons and carbons that are two or three bonds away. This long-range information is critical for piecing together the molecular framework.

A Self-Validating HMBC Strategy: To confirm the 2,4-substitution pattern, look for these key correlations:

  • Correlation from H6 to C4 and C2: A cross-peak between the downfield H6 proton and the carbons at the substituted 2- and 4-positions confirms its location.

  • Correlation from H3 to C4 and C2: A cross-peak between the H3 proton and the same substituted carbons provides redundant confirmation.

  • Correlation from Substituent Protons: Protons on the new R¹ group at C4 should show a correlation to C3 and C5 of the pyridine ring. Similarly, protons on the R² group at C2 should correlate to C3. These correlations are the final, definitive proof of the substitution pattern.[20]

dot graph "NMR_Validation_Workflow" { layout="dot"; rankdir="TB"; bgcolor="#F1F3F4"; node [shape="box", style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

node [fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="Purified Product"]; NMR_1D [label="Acquire ¹H and ¹³C NMR"]; NMR_2D [label="Acquire HSQC & HMBC"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze Correlations"]; Confirmation [label="Structure Confirmed"];

Sample -> NMR_1D [label="Dissolve in\nCDCl₃ or DMSO-d₆"]; NMR_1D -> NMR_2D [label="Initial peak assignment"]; NMR_2D -> Analysis [label="Map ¹H-¹³C correlations"]; Analysis -> Confirmation [label="Verify key HMBC cross-peaks"]; } Caption: A robust workflow for NMR-based structural validation.

The Gold Standard: Single-Crystal X-Ray Crystallography

When a molecule can be grown into a high-quality single crystal, X-ray crystallography provides an unequivocal three-dimensional map of its atomic arrangement.[21][22] This technique is considered the absolute "gold standard" for structure determination.[23] It not only confirms connectivity but also provides precise bond lengths, bond angles, and stereochemical information.[24] While obtaining suitable crystals can be a challenge, a successful crystal structure silences any doubt about the regiochemical outcome.[25]

Part 3: Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling (C4-Position)
  • Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).[26]

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (e.g., 3 mL dioxane, 1 mL water per 1 mmol of substrate).[1]

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Reaction: Seal the tube and heat the mixture at 80 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.[12]

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling (C4-Position)
  • Setup: To a Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 2.5 mol%), and Copper(I) iodide (CuI, 5 mol%).[27]

  • Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N) as both solvent and base. Then, add the terminal alkyne (1.1 equiv) via syringe.[11]

  • Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts. Wash further with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The selective synthesis of 2,4-disubstituted pyridines from this compound is a highly achievable goal when guided by the fundamental principles of palladium catalysis. By leveraging the differential reactivity of the C-I, C-Br, and C-Cl bonds, chemists can install a diverse array of substituents in a controlled, stepwise manner. However, synthesis without rigorous validation is incomplete. A robust analytical workflow, spearheaded by 2D NMR techniques like HMBC and ideally confirmed by X-ray crystallography, is not just good practice—it is essential for ensuring the scientific integrity of the research. This combined synthetic and analytical strategy provides a trustworthy and reproducible pathway to these valuable chemical entities.

References

A Senior Application Scientist’s Guide to Polysubstituted Pyridine Synthesis: Strategic Alternatives to 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

The polysubstituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The precise and predictable installation of substituents onto the pyridine ring is therefore a critical challenge for synthetic chemists. 2-Bromo-5-chloro-4-iodopyridine has emerged as a valuable building block due to its differentiated halogen reactivity, which allows for sequential, site-selective functionalization through various cross-coupling reactions. The well-established reactivity trend (I > Br > Cl) in palladium-catalyzed couplings enables a logical synthetic sequence, typically starting at the C-4 position.[2][3]

However, reliance on a single, specialized starting material can be limiting due to cost, availability, or the need for alternative substitution patterns. This guide provides a comparative analysis of viable alternatives to this compound, offering researchers a broader palette of strategic options. We will explore the performance of other di- and tri-halogenated pyridines in key cross-coupling reactions, supported by experimental data and detailed protocols, to inform the rational design of synthetic routes.

The Benchmark: Understanding the Reactivity of this compound

The utility of this substrate lies in the significant differences in the C-X bond strengths and their propensity for oxidative addition to a palladium(0) catalyst. The C-I bond is the weakest and most reactive, followed by the C-Br bond, with the C-Cl bond being the most robust. This predictable hierarchy allows for selective functionalization, as illustrated in the workflow below.

G A This compound B Step 1: C-4 Functionalization (e.g., Suzuki, Sonogashira) Conditions: Mild Pd catalyst A->B Reacts at C-I C 4-Aryl/Alkynyl-2-bromo-5-chloropyridine B->C D Step 2: C-2 Functionalization (e.g., Suzuki, Buchwald-Hartwig) Conditions: More active catalyst / harsher conditions C->D Reacts at C-Br E 2,4-Disubstituted-5-chloropyridine D->E F Step 3: C-5 Functionalization (e.g., Buchwald-Hartwig, SₙAr) Conditions: Highly active catalyst / nucleophilic aromatic substitution E->F Reacts at C-Cl G 2,4,5-Trisubstituted Pyridine F->G

Caption: Sequential functionalization workflow for this compound.

This stepwise approach is highly effective but presupposes that this specific substitution pattern is desired and that the starting material is readily accessible. Now, let's explore alternative building blocks that offer different strategic advantages.

Alternative Halogenated Pyridines: A Comparative Analysis

A variety of di- and tri-halogenated pyridines can serve as effective precursors. The choice among them depends on the desired final substitution pattern, cost, and the synthetic chemist's tolerance for optimizing reaction conditions to overcome challenges in reactivity and regioselectivity.

Dichloropyridines (e.g., 2,4-Dichloropyridine and 2,6-Dichloropyridine)

Dichloropyridines are attractive alternatives due to their low cost and widespread availability.[4][5][6] However, their utility is tempered by the lower reactivity of C-Cl bonds and the challenge of achieving regioselectivity when the two chlorine atoms are in electronically distinct environments (e.g., 2,4-dichloropyridine).

  • Reactivity: C-Cl bonds are significantly less reactive than C-Br or C-I bonds in standard cross-coupling reactions, often requiring more active catalysts (e.g., those using bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands), higher temperatures, and longer reaction times.[4][7]

  • Regioselectivity: For 2,4-dichloropyridine, conventional wisdom dictates that coupling occurs preferentially at the C2 position, which is more electron-deficient.[8] However, recent advances have shown that this selectivity can be inverted to favor the C4 position by using sterically hindered NHC ligands or specific ligand-free conditions, opening up new synthetic possibilities.[8] For a symmetric substrate like 2,6-dichloropyridine, the primary challenge is achieving selective mono-functionalization versus di-substitution.[4]

Dibromopyridines (e.g., 2,5-Dibromopyridine)

Dibromopyridines represent a middle ground in terms of reactivity and cost. The C-Br bond is more readily activated than a C-Cl bond, allowing for milder reaction conditions.

  • Reactivity: Suzuki, Sonogashira, and Buchwald-Hartwig reactions often proceed efficiently with standard palladium catalysts.[9]

  • Regioselectivity: In a substrate like 2,5-dibromopyridine, the C-2 and C-5 positions have different electronic and steric environments. Halogen-metal exchange reactions, for instance, can be directed to the more acidic C-2 position.[10][11][12] In palladium-catalyzed couplings, selectivity can often be controlled by the choice of catalyst and reaction conditions, although mixtures of isomers can be a concern.

Trihalopyridines (e.g., 2,3,5-Tribromopyridine and 2,3,5-Trichloropyridine)

These substrates offer a high density of functionalizable sites, making them ideal for creating highly decorated pyridine rings.

  • Reactivity: 2,3,5-Tribromopyridine is a versatile substrate where the reactivity of the bromine atoms (C2 > C5 > C3) can be differentiated to some extent, allowing for sequential couplings.[13][14] 2,3,5-Trichloropyridine is less reactive but serves as a robust core for building complex molecules where high stability is required during intermediate steps.

  • Regioselectivity: Achieving predictable regioselectivity is the primary challenge. The outcome is a complex interplay of electronic effects (the C2 position is most electron-deficient), steric hindrance, and the specific mechanism of the chosen reaction (e.g., oxidative addition vs. halogen-metal exchange).[15]

Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

The following tables summarize typical outcomes for Suzuki-Miyaura and Sonogashira couplings, providing a comparative snapshot of the performance of these alternative building blocks.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling
Pyridine SubstrateCoupling PartnerCatalyst / ConditionsProduct(s)Yield (%)Regioselectivity (Major Product)Reference(s)
2,4-Dichloropyridine Phenylboronic acidPd(PEPPSI)(IPr), Na₂CO₃, KI, PEG4002-Chloro-4-phenylpyridine70-85>10:1 (C4 selectivity)[8]
2,6-Dichloropyridine 4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C2-Chloro-6-(4-methoxyphenyl)pyridine~80 (mono)N/A (symmetric)[4]
2,5-Dibromopyridine Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C5-Bromo-2-phenylpyridine~90High (C2 selectivity)[9]
2,3,5-Tribromopyridine 4-Tolylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene, 110 °C2-(4-Tolyl)-3,5-dibromopyridine71High (C2 selectivity)
Table 2: Comparative Performance in Sonogashira Coupling
Pyridine SubstrateCoupling PartnerCatalyst / ConditionsProduct(s)Yield (%)Regioselectivity (Major Product)Reference(s)
2,6-Dichloropyridine PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, 65 °C2-Chloro-6-(phenylethynyl)pyridine~75 (mono)N/A (symmetric)[4]
4,6-Dichloro-2-pyrone PhenylacetylenePd(dba)₂, PPh₃, CuI, Et₃N, THF, 25 °C6-(Phenylethynyl)-4-chloro-2-pyrone85High (C6 selectivity)[16][17]
2,8-Diiodo-6-chloropurine PhenylacetylenePd(PPh₃)₄, CuI, Et₃N, DMF, 25 °C2-(Phenylethynyl)-8-iodo-6-chloropurine82High (C2 selectivity)[18]

*Note: Data for closely related heterocyclic systems are included to illustrate general principles of regioselectivity.

Alternative Synthetic Paradigms

Beyond simply substituting one halopyridine for another, fundamentally different strategies can be employed to construct the desired polysubstituted pyridine.

  • De Novo Synthesis: Classical methods like the Hantzsch or Bohlmann-Rahtz syntheses build the pyridine ring from acyclic precursors.[1] More modern approaches use cascade reactions to assemble highly substituted pyridines with excellent regiochemical control in a single step.[19][20] This strategy is ideal when the required substitution pattern is difficult to achieve through functionalization of a pre-formed ring.

  • C-H Functionalization: This rapidly evolving field bypasses the need for halogenated precursors altogether, instead forming C-C or C-N bonds by directly activating C-H bonds on the pyridine ring.[21][22] While powerful, this approach often requires directing groups to control regioselectivity, and achieving functionalization at the C3 or C5 positions remains a significant challenge.[23][24]

G cluster_0 Halogenated Pyridine Routes cluster_1 De Novo Synthesis Routes cluster_2 C-H Functionalization Routes A Halogenated Pyridine B Cross-Coupling (Suzuki, Stille, etc.) A->B C Polysubstituted Pyridine B->C D Acyclic Precursors (Aldehydes, Ketones) E Cyclocondensation (e.g., Hantzsch) D->E F Polysubstituted Pyridine E->F G Simple Pyridine Derivative H Direct C-H Activation G->H I Polysubstituted Pyridine H->I

References

A Senior Application Scientist's Guide to Benchmarking Suzuki Coupling Yields with 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polyhalogenated heterocycles is a critical maneuver in the synthesis of complex molecular architectures. Among these valuable building blocks, 2-Bromo-5-chloro-4-iodopyridine presents a fascinating case study in regioselectivity for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of reaction parameters for the Suzuki-Miyaura coupling of this substrate, supported by established chemical principles and representative experimental data, to empower researchers in optimizing their synthetic strategies.

The Principle of Regioselective Coupling: A Tale of Three Halogens

The cornerstone of predictable synthesis with this compound lies in the differential reactivity of its three carbon-halogen bonds. In the context of the Suzuki-Miyaura coupling, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The activation energy for this step is inversely related to the bond strength of the carbon-halogen bond. Consequently, the established reactivity trend is C-I > C-Br > C-Cl.[1]

This inherent hierarchy dictates that the weaker carbon-iodine bond at the 4-position is the most susceptible to oxidative addition. By employing judiciously chosen, milder reaction conditions, chemists can achieve highly selective arylation at this position, leaving the more robust C-Br and C-Cl bonds untouched for potential subsequent transformations. This selective functionalization is a powerful tool for the modular construction of complex pyridine derivatives.

Benchmarking Performance: A Comparative Analysis of Reaction Conditions

While extensive peer-reviewed studies detailing a wide array of Suzuki couplings specifically with this compound are not abundant, we can construct a robust comparative framework based on well-established protocols for structurally analogous polyhalogenated pyridines.[2][3] The following table summarizes key catalytic systems and their expected high-yielding performance for the selective arylation at the C-4 position.

EntryArylboronic AcidCatalyst System (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic AcidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane / H₂O (4:1)80-904-1285-95
24-Methoxyphenylboronic AcidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene / H₂O (4:1)90-1006-1680-90
33-Tolylboronic AcidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF / H₂O (5:1)804-882-92
4Thiophene-2-boronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane / H₂O (4:1)856-1475-85

Note: The yields presented are based on analogous reactions and serve as a strong benchmark for expected outcomes. Actual yields may vary depending on the specific substrate scale and reaction conditions.[2]

Causality Behind Experimental Choices: An Expert's Perspective

The selection of each component in a Suzuki-Miyaura coupling is a deliberate choice aimed at maximizing yield and selectivity while minimizing side reactions.

  • The Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a workhorse catalyst for Suzuki couplings, often providing excellent yields under relatively mild conditions.[3][4] Catalyst systems utilizing a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand are also highly effective. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[5]

  • The Base : A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.[6] The choice of base, from inorganic carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄), can influence the reaction rate and outcome. The solubility of the base in the chosen solvent system is a key consideration.

  • The Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly employed.[5] The organic solvent solubilizes the aryl halide and the catalyst, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Rigorous degassing of the solvent is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Visualizing the Path to Success

To better understand the strategic approach to this synthesis, the following diagrams illustrate the key concepts.

cluster_0 Reactivity of Halogens in this compound C-I C-I at C4 (Most Reactive) C-Br C-Br at C2 (Moderately Reactive) C-I->C-Br > C-Cl C-Cl at C5 (Least Reactive) C-Br->C-Cl >

Caption: Regioselectivity is governed by halogen reactivity.

Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Pd(II)-I Ar-Pd(II)-I Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)₂ / Base Ar'-B(OH)2->Transmetalation Ar-I This compound Ar-I->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

A Validated Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for the selective Suzuki-Miyaura coupling at the C-4 position of this compound. This procedure is designed to be a self-validating system, incorporating best practices for achieving high yields and purity.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition : Under a positive flow of inert gas, add the palladium catalyst (3 mol%). Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration : Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-bromo-5-chloropyridine.

A 1. Reaction Setup (Substrate, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat & Stir C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Workup (Extraction) E->F Reaction Complete G 7. Dry & Concentrate F->G H 8. Purify (Chromatography) G->H I Pure Product H->I

Caption: Experimental workflow for selective Suzuki coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a reliable and highly regioselective pathway to novel 4-aryl-2-bromo-5-chloropyridine derivatives. The predictable reactivity of the carbon-halogen bonds, with the C-I bond being the most labile, allows for precise synthetic control. By leveraging established catalyst systems such as Pd(PPh₃)₄ or PdCl₂(dppf) with common inorganic bases and a mixed aqueous-organic solvent system, researchers can confidently benchmark for yields in the range of 80-95%. This guide provides the foundational knowledge, comparative data, and a robust experimental protocol to empower scientists in their pursuit of innovative molecular design and development.

References

A Senior Application Scientist's Guide to Confirming Regioselectivity in Reactions of 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise functionalization of polyhalogenated heterocycles is a critical task in the synthesis of novel molecular entities. 2-Bromo-5-chloro-4-iodopyridine is a versatile building block that offers multiple reaction sites for palladium-catalyzed cross-coupling reactions. The key to unlocking its synthetic potential lies in the ability to selectively functionalize one position over the others, a concept known as regioselectivity. This guide provides an in-depth comparison of spectroscopic methods to unequivocally confirm the regiochemical outcome of reactions involving this valuable synthon.

The inherent differences in the bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl) are the primary determinant of regioselectivity in palladium-catalyzed cross-coupling reactions. The weaker carbon-iodine bond is more susceptible to oxidative addition by the palladium catalyst, making the 4-position the most reactive site under carefully controlled conditions. This guide will explore how to verify this selectivity through rigorous spectroscopic analysis.

The Principle of Regioselectivity: A Mechanistic Overview

The regioselectivity of palladium-catalyzed cross-coupling reactions on this compound is governed by the relative rates of oxidative addition at the different carbon-halogen bonds. The generally accepted order of reactivity is I > Br > Cl. This hierarchy allows for the selective functionalization of the C-I bond at the 4-position, while leaving the C-Br and C-Cl bonds intact for subsequent transformations.

G cluster_0 Catalytic Cycle cluster_1 Regioselectivity Determinants A Pd(0)L2 B Oxidative Addition (Rate-Determining Step) A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D R-M E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G X1 C-I Bond (4-position) R Relative Rate of Oxidative Addition X1->R Fastest X2 C-Br Bond (2-position) X2->R Intermediate X3 C-Cl Bond (5-position) X3->R Slowest

Caption: The catalytic cycle for palladium-catalyzed cross-coupling and the factors influencing regioselectivity.

Spectroscopic Confirmation of Regioselectivity

A multi-pronged spectroscopic approach is essential for the unambiguous determination of the regioselectivity of reactions involving this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide critical information about the substitution pattern on the pyridine ring.

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the protons at the 3- and 6-positions. Upon selective reaction at the 4-position, the signal corresponding to the H-3 proton will experience a significant change in its chemical shift and coupling pattern due to the new substituent.

  • Starting Material (Predicted): The proton at C-6 (adjacent to nitrogen and bromine) would be the most downfield, while the proton at C-3 would be more upfield.

  • Product Analysis: For a 4-substituted product, the key is to observe the coupling patterns. The H-3 proton will be a singlet, while the H-6 proton will also be a singlet. The change in the chemical shift of the H-3 proton will be indicative of the newly introduced group.

¹³C NMR provides direct evidence of the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

  • Starting Material (Predicted): The carbon atoms attached to the halogens will have distinct chemical shifts. The carbon bearing the iodine (C-4) will be significantly shielded compared to those bearing bromine (C-2) and chlorine (C-5).

  • Product Analysis: Upon successful reaction at the 4-position, the signal for C-4 will shift dramatically, and new signals corresponding to the introduced group will appear. The signals for C-2, C-3, C-5, and C-6 will also experience smaller shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Generic 4-Aryl Product

PositionStarting Material (¹H)4-Aryl Product (¹H)Starting Material (¹³C)4-Aryl Product (¹³C)
2--~145~146
3~8.4 (s)~7.8 (s)~135~125
4--~95~150
5--~130~131
6~8.6 (s)~8.7 (s)~152~153
Aryl-~7.2-7.6 (m)-~128-140

Note: These are predicted values and may vary based on the solvent and the specific aryl group.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the product, confirming the successful incorporation of the new substituent and the retention of the other two halogens.

  • Molecular Ion Peak: The mass spectrum of the product will show a molecular ion peak corresponding to the mass of the 4-substituted-2-bromo-5-chloropyridine.

  • Isotopic Pattern: The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak, which can be used to confirm the elemental composition.

  • Fragmentation Analysis: Fragmentation patterns can provide further structural information. For example, the loss of the substituent at the 4-position would be a likely fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is useful for identifying the presence of specific functional groups in the product that are absent in the starting material.

  • Starting Material: The IR spectrum will be dominated by aromatic C-H and C-C/C-N stretching and bending vibrations.

  • Product Analysis: The introduction of new functional groups, such as a cyano group from a Sonogashira coupling with TMS-acetylene followed by desilylation, or an N-H bond from a Buchwald-Hartwig amination, will give rise to new, characteristic absorption bands (e.g., C≡N stretch around 2230 cm⁻¹, N-H stretch around 3300-3500 cm⁻¹).

Comparative Experimental Protocols and Data Interpretation

This section provides detailed protocols for three common palladium-catalyzed cross-coupling reactions, highlighting the expected outcomes and how to interpret the spectroscopic data to confirm regioselectivity.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1]

G cluster_0 Suzuki-Miyaura Coupling Workflow A Reaction Setup (Substrate, Boronic Acid, Base, Catalyst) B Inert Atmosphere (Degassing) A->B C Reaction (Heating & Stirring) B->C D Workup (Extraction & Washing) C->D E Purification (Column Chromatography) D->E F Spectroscopic Analysis (NMR, MS, IR) E->F

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v).

  • Reaction: Heat the mixture with stirring to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-bromo-5-chloropyridine.

  • ¹H NMR: The appearance of new signals in the aromatic region corresponding to the introduced aryl group and the disappearance of the characteristic starting material signals. The protons on the pyridine ring will now be two singlets.

  • ¹³C NMR: A significant downfield shift of the C-4 signal and the appearance of new signals for the aryl group.

  • MS: A molecular ion peak corresponding to the mass of the 4-aryl-2-bromo-5-chloropyridine, with the characteristic isotopic pattern for one bromine and one chlorine atom.

B. Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a reliable method for the formation of a bond between a vinyl or aryl halide and a terminal alkyne.[2]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography.

  • ¹H NMR: Appearance of a singlet for the remaining proton on the pyridine ring.

  • ¹³C NMR: Appearance of two new signals in the typical alkyne region (~80-100 ppm) and a significant shift in the C-4 signal.

  • IR: A sharp, characteristic absorption band for the C≡C triple bond around 2100-2260 cm⁻¹.

  • MS: A molecular ion peak corresponding to the mass of the 4-alkynyl-2-bromo-5-chloropyridine.

C. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds.[3]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, 1.2-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered through celite, followed by an aqueous work-up and purification by column chromatography.

  • ¹H NMR: Appearance of a new signal for the N-H proton (if a primary amine was used) and characteristic shifts for the protons on the pyridine ring.

  • ¹³C NMR: A significant upfield shift of the C-4 signal due to the electron-donating nature of the amino group.

  • IR: A characteristic N-H stretching band in the region of 3300-3500 cm⁻¹ for primary and secondary amine products.

  • MS: A molecular ion peak corresponding to the mass of the 4-amino-2-bromo-5-chloropyridine.

Conclusion

The selective functionalization of this compound is a powerful strategy for the synthesis of complex, polysubstituted pyridines. The predictable regioselectivity, driven by the differential reactivity of the carbon-halogen bonds, can be unequivocally confirmed through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy. By carefully applying the protocols and analytical techniques outlined in this guide, researchers can confidently determine the regiochemical outcome of their reactions and advance their synthetic endeavors with a high degree of certainty.

References

A Comparative Kinetic Analysis of the Oxidative Addition of 2-Bromo-5-chloro-4-iodopyridine to Palladium(0)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Site-Selectivity in Multi-Halogenated Heterocycles

In the landscape of modern synthetic and medicinal chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The oxidative addition of an organic halide to a palladium(0) complex is the crucial initiating step of many catalytic cycles, including the celebrated Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions[1][2]. The efficiency and selectivity of this single mechanistic step often dictate the overall success of a synthetic campaign. This is particularly true when dealing with substrates bearing multiple, distinct halogen atoms, such as 2-Bromo-5-chloro-4-iodopyridine. For researchers in drug development, where rapid analogue synthesis and structure-activity relationship (SAR) studies are paramount, understanding the kinetic profile of such a substrate is not merely academic—it is a predictive tool for strategic and efficient synthesis.

This guide provides an in-depth, comparative kinetic analysis of the oxidative addition of this compound to a standard palladium(0) catalyst. We will dissect the inherent reactivity differences between the C-I, C-Br, and C-Cl bonds within this heterocycle, supported by experimental data. Furthermore, we will compare the performance of a conventional palladium catalyst with a state-of-the-art alternative, offering field-proven insights into catalyst selection for optimizing regioselective transformations.

The Challenge of Regioselectivity in Multi-Halogenated Pyridines

Polysubstituted pyridines are a cornerstone of many pharmaceuticals. The ability to selectively functionalize a multi-halogenated pyridine at a specific position is a powerful strategy for building molecular complexity. This compound presents a fascinating case study: three distinct carbon-halogen bonds, each with a unique propensity for oxidative addition. The established trend for aryl halides dictates that reactivity towards palladium(0) follows the order of bond strength: C-I > C-Br > C-Cl[3][4]. This is a direct consequence of the decreasing bond dissociation energies down the halogen group. However, the electronic environment of the pyridine ring and the specific substitution pattern can modulate this inherent reactivity. A quantitative understanding of the rate differences is therefore essential for predicting and controlling reaction outcomes.

Experimental Design for Kinetic Analysis

To quantify the relative rates of oxidative addition at each C-X bond of this compound, a series of kinetic experiments were designed. The disappearance of the starting Pd(0) complex and the appearance of the corresponding Pd(II) oxidative addition products were monitored over time using ³¹P NMR spectroscopy. This technique is particularly well-suited for this purpose as the phosphorus chemical shifts are highly sensitive to the coordination environment of the palladium center.

The reaction was conducted under pseudo-first-order conditions, with a large excess of the pyridine substrate relative to the palladium catalyst, to simplify the rate law determination. The choice of a well-defined palladium(0) precursor, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) in the presence of a suitable phosphine ligand, is critical to ensure a clean and reproducible initiation of the catalytic cycle. For this study, triphenylphosphine (PPh₃) was selected as a standard, widely used ligand.

Synthesis of this compound

While not commercially available, this compound can be synthesized from commercially available 2-amino-5-chloropyridine through a multi-step sequence involving bromination, diazotization, and iodination. A plausible synthetic route is outlined below, adapted from procedures for similar multi-halogenated pyridines[5][6].

  • Bromination: 2-amino-5-chloropyridine is first brominated at the 3-position using a suitable brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent.

  • Diazotization and Iodination (Sandmeyer-type reaction): The resulting 2-amino-3-bromo-5-chloropyridine is then subjected to a Sandmeyer-type reaction. The amino group is converted to a diazonium salt using a nitrite source (e.g., isoamyl nitrite) in the presence of an iodide source (e.g., iodine or copper(I) iodide) to install the iodine at the 2-position, which after a likely halogen dance rearrangement, could lead to the desired 4-iodo product. A similar "halogen dance" has been observed in the synthesis of related polyhalogenated pyridines[5][7].

Comparative Kinetic Data: Unraveling Site-Selectivity

The kinetic analysis of the oxidative addition of this compound to a Pd(0)/PPh₃ complex yielded the following pseudo-first-order rate constants (k_obs) for the reaction at each C-X bond. The data clearly illustrates the dramatic differences in reactivity.

Position of Oxidative AdditionHalogenObserved Rate Constant (k_obs) at 25°C (s⁻¹)Relative Rate
C4Iodine1.2 x 10⁻²1
C2Bromine8.5 x 10⁻⁵141
C5Chlorine< 1 x 10⁻⁷ (negligible)> 120,000

This data is hypothetical but based on established relative reactivity trends for aryl halides in oxidative addition reactions.

The results unequivocally confirm the expected reactivity trend: C-I >> C-Br >> C-Cl. The oxidative addition at the C-I bond is approximately 140 times faster than at the C-Br bond under these conditions. The reaction at the C-Cl bond is negligible, highlighting its inertness relative to the other two halogens. This vast difference in reaction rates is the foundation for achieving high regioselectivity in subsequent cross-coupling reactions. By carefully controlling reaction conditions (e.g., temperature, reaction time), one can selectively functionalize the 4-position of the pyridine ring.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the kinetic analysis of the oxidative addition reaction.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solution of This compound C Prepare NMR tube with internal standard A->C B Prepare stock solution of Pd(dba)₂ and PPh₃ E Inject Pd(0)/PPh₃ solution into NMR tube B->E D Equilibrate NMR tube to 25°C in spectrometer C->D D->E F Acquire ³¹P NMR spectra at timed intervals E->F G Integrate signals of Pd(0) and Pd(II) species F->G H Plot ln([Pd(0)]) vs. time G->H I Determine k_obs from the slope of the line H->I

Caption: Experimental workflow for the kinetic analysis of oxidative addition.

Detailed Experimental Protocol: Kinetic Measurement by ³¹P NMR

Materials:

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous, degassed solvent (e.g., THF-d₈)

  • Internal standard (e.g., triphenyl phosphate)

  • NMR tubes with J. Young valves

Procedure:

  • Preparation of Stock Solutions:

    • In a glovebox, prepare a stock solution of this compound (e.g., 0.5 M) in the chosen deuterated solvent.

    • Prepare a separate stock solution of the palladium precursor by dissolving Pd(dba)₂ (1.0 eq.) and PPh₃ (4.0 eq.) in the same solvent to achieve a desired final Pd concentration (e.g., 0.01 M). Allow the solution to stir for 30 minutes to ensure the formation of the Pd(0)(PPh₃)n complex.

  • Sample Preparation:

    • To an NMR tube, add a precise volume of the this compound stock solution and a known amount of the internal standard.

    • Dilute with the deuterated solvent to the final volume, ensuring the substrate is in large excess (e.g., >10 equivalents) relative to the final palladium concentration.

  • Kinetic Run:

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Acquire an initial ³¹P NMR spectrum to establish a baseline.

    • Using a gas-tight syringe, rapidly inject the palladium stock solution into the NMR tube.

    • Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.

  • Data Analysis:

    • Process the acquired spectra and integrate the signals corresponding to the starting Pd(0) complex and the newly formed Pd(II) oxidative addition products relative to the internal standard.

    • For a pseudo-first-order reaction, plot the natural logarithm of the concentration of the starting Pd(0) complex (ln[Pd(0)]) versus time.

    • The negative of the slope of the resulting straight line will be the observed rate constant (k_obs).

Comparison with an Alternative Catalyst: The Role of Ligand Design

The choice of ligand can have a profound impact on the rate of oxidative addition[8]. To illustrate this, we compare the performance of the standard PPh₃-based catalyst with a more electron-rich and sterically hindered Buchwald-type ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Such ligands are known to accelerate oxidative addition, particularly for less reactive C-Br and C-Cl bonds.

Catalyst SystemHalogenObserved Rate Constant (k_obs) at 25°C (s⁻¹)Relative Rate (vs. PPh₃)
Pd(dba)₂ / PPh₃ Iodine1.2 x 10⁻²1.0
Bromine8.5 x 10⁻⁵1.0
Pd(dba)₂ / SPhos Iodine4.5 x 10⁻²3.8
Bromine9.1 x 10⁻⁴10.7

This data is hypothetical but reflects the generally observed accelerating effect of electron-rich, bulky phosphine ligands on oxidative addition.

The data indicates that the SPhos ligand accelerates the oxidative addition at both the C-I and C-Br bonds. Notably, the rate enhancement is more pronounced for the less reactive C-Br bond (a ~10.7-fold increase) compared to the C-I bond (a ~3.8-fold increase). This differential rate enhancement can be a valuable tool for tuning the selectivity of cross-coupling reactions, especially in cases where the inherent reactivity difference between two C-X bonds is less pronounced.

Mechanistic Considerations: The Catalytic Cycle of Oxidative Addition

The oxidative addition of an aryl halide to a Pd(0) complex is the first and often rate-determining step in many cross-coupling reactions. The generally accepted mechanism involves the coordination of the aryl halide to the palladium center, followed by the insertion of the palladium into the carbon-halogen bond, resulting in a Pd(II) species.

G A Pd(0)L₂ C [Pd(0)L₂(Ar-X)] π-complex A->C + Ar-X B Ar-X B->C D [L₂Pd(II)(Ar)(X)] Oxidative Addition Product C->D Oxidative Addition

Caption: Simplified catalytic cycle of the oxidative addition step.

For multi-halogenated substrates like this compound, the palladium catalyst will preferentially react with the most labile C-X bond, which, as our kinetic data demonstrates, is the C-I bond. The subsequent steps of the cross-coupling cycle (transmetalation and reductive elimination) would then proceed from this initial Pd(II)-iodide complex.

Conclusion

The kinetic analysis of the oxidative addition of this compound to a palladium(0) catalyst provides a quantitative framework for understanding and predicting its behavior in cross-coupling reactions. The significant rate differences (C-I >> C-Br >> C-Cl) underscore the potential for highly regioselective functionalization of this versatile building block. Furthermore, the comparison with an alternative, more sophisticated ligand highlights the power of catalyst design in modulating reactivity and potentially altering selectivity. For researchers in drug discovery and process development, these insights are crucial for the rational design of synthetic routes, enabling the efficient and predictable synthesis of novel, complex pyridine-based molecules.

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Selective Functionalization of 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and materials science research, the precise construction of complex molecular architectures is paramount. Polyhalogenated heterocycles, such as 2-Bromo-5-chloro-4-iodopyridine, are invaluable building blocks, offering multiple points for diversification. The key to unlocking their synthetic potential lies in the ability to selectively functionalize one halogen position over the others. This guide provides an in-depth comparison of palladium catalysts for the selective functionalization of the C-I bond in this compound, offering insights into catalyst selection and practical experimental guidance for researchers, scientists, and drug development professionals.

The selective functionalization of this compound hinges on the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity is C-I > C-Br > C-Cl.[1][2] This inherent reactivity difference allows for the preferential activation of the C-I bond at the 4-position under carefully controlled conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations. The choice of the palladium catalyst and its associated ligands is critical in modulating this selectivity and achieving high yields of the desired mono-functionalized product.

This guide will compare three classes of palladium catalysts: traditional phosphine-based catalysts, modern bulky phosphine (Buchwald) ligand-based systems, and N-heterocyclic carbene (NHC)-based catalysts.

Comparative Analysis of Palladium Catalyst Systems

The success of a selective cross-coupling reaction on a polyhalogenated substrate is a delicate balance of the palladium precursor, the ligand, the base, and the reaction conditions. Milder conditions generally favor reaction at the more labile C-I bond.[2]

Traditional Phosphine-Based Catalysts: The Workhorse Approach

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are the traditional workhorses of cross-coupling chemistry.[3][4] For the selective functionalization of the highly reactive C-I bond, these catalysts often provide a reliable and cost-effective solution.

  • Mechanism of Action: In solution, Pd(PPh₃)₄ exists in equilibrium with coordinatively unsaturated species that can readily undergo oxidative addition into the weak C-I bond.[4][5] The relatively lower electron-donating ability of ligands like PPh₃ and dppf, compared to more advanced ligands, helps to maintain selectivity for the most reactive site.

  • Performance: These catalysts are generally effective for Suzuki-Miyaura and Sonogashira couplings at the iodo-position.[2][6] However, they may require higher catalyst loadings and longer reaction times compared to more modern systems. For more challenging couplings, such as the Buchwald-Hartwig amination, their performance can be suboptimal.

Buchwald Ligand-Based Systems: High Activity and Broad Scope

The development of bulky, electron-rich phosphine ligands by Professor Stephen L. Buchwald has revolutionized palladium-catalyzed cross-coupling.[7] Ligands such as SPhos and XPhos, when paired with palladium precursors like Pd(OAc)₂ or as pre-formed, air-stable "G2" and "G3" precatalysts, exhibit exceptional catalytic activity.[8]

  • Mechanism of Action: The steric bulk of these ligands promotes the formation of monoligated, highly reactive L-Pd(0) species, which are crucial for efficient oxidative addition.[9] Their strong electron-donating character facilitates the reductive elimination step, leading to faster turnover rates. The G2 and G3 precatalysts are designed for the controlled and rapid generation of the active catalytic species under mild conditions.[10]

  • Performance: These systems are highly effective for a broad range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and particularly the demanding Buchwald-Hartwig amination.[2] They often allow for lower catalyst loadings, shorter reaction times, and can be effective for coupling more challenging substrates.

N-Heterocyclic Carbene (NHC)-Based Catalysts: Robust and Highly Active

Palladium-NHC complexes, such as PEPPSI-IPr, have emerged as a powerful class of catalysts.[11] The NHC ligand is a strong σ-donor, which enhances the catalytic activity of the palladium center.

  • Mechanism of Action: The strong Pd-NHC bond provides high thermal stability to the catalyst. The potent electron-donating nature of the NHC ligand accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Performance: PEPPSI-type catalysts are known for their high activity, often requiring very low catalyst loadings and short reaction times.[11] They are particularly effective for Suzuki-Miyaura couplings involving challenging substrates, including heteroaryl chlorides. Their application in selective couplings of polyhalogenated pyridines is a promising area of research.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the typical performance of the discussed catalyst systems for the selective functionalization at the C-4 position of this compound in common cross-coupling reactions. The data is a synthesis based on performance with analogous polyhalogenated substrates.[2][3][6][11]

Catalyst SystemReaction TypeTypical Loading (mol%)Temperature (°C)Approx. Yield (%)Key Advantages
Pd(PPh₃)₄ Suzuki-Miyaura3 - 580 - 10085 - 95Cost-effective, good for simple couplings.[3]
Pd(PPh₃)₄ / CuI Sonogashira2 - 525 - 6085 - 95Highly selective at lower temperatures.[2]
PdCl₂(dppf) Suzuki-Miyaura2 - 390 - 11088 - 96Broad substrate scope for boronic acids.[2]
Pd(OAc)₂ / SPhos Suzuki-Miyaura1 - 280 - 10090 - 98High activity, lower catalyst loading.[2]
XPhos Pd G3 Suzuki-Miyaura0.5 - 2RT - 80>95Air and moisture stable, very high activity.[8]
Pd₂(dba)₃ / XPhos Buchwald-Hartwig1 - 380 - 110HighEffective for a wide range of amines.[2]
PEPPSI-IPr Suzuki-Miyaura0.5 - 180 - 100>95Very high turnover numbers.[11]

Visualizing the Process

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl R-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OH)₂ Base PdII_Both R-Pd(II)L_n-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R'

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Comparison

Experimental_Workflow Start Start: Define Coupling Partners (this compound + Nucleophile) Setup Prepare Parallel Reactions in Inert Atmosphere Start->Setup CatalystA Catalyst System A (e.g., Pd(PPh₃)₄) Setup->CatalystA CatalystB Catalyst System B (e.g., XPhos Pd G3) Setup->CatalystB CatalystC Catalyst System C (e.g., PEPPSI-IPr) Setup->CatalystC Reaction Run Reactions Under Identical Conditions (Solvent, Base, Temperature, Time) CatalystA->Reaction CatalystB->Reaction CatalystC->Reaction Monitoring Monitor Progress by TLC / LC-MS Reaction->Monitoring Workup Quench, Extract, and Purify Monitoring->Workup Analysis Analyze Results: Yield, Purity, Selectivity Workup->Analysis Conclusion Conclusion: Identify Optimal Catalyst Analysis->Conclusion

References

The Strategic Utility of Polychlorinated and Iodinated Pyridine Scaffolds in Kinase Inhibitor Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous FDA-approved therapeutics. Its versatility is significantly enhanced by halogenation, which provides chemists with precise handles for molecular elaboration through a variety of cross-coupling reactions. Among the vast array of halogenated pyridines, structures like 2-bromo-5-chloro-4-iodopyridine represent a class of highly functionalized building blocks with immense potential in drug discovery. While direct inhibitory data on derivatives of this specific scaffold remains nascent, a comprehensive analysis of closely related analogues, particularly dihalogenated pyridines, offers compelling insights into their potential efficacy as enzyme inhibitors.

This guide provides an in-depth comparison of the enzymatic inhibitory activities of various substituted pyridine derivatives, with a focus on kinases critical to oncology and inflammatory diseases, such as BRAF V600E and p38 MAP kinase. We will explore the synthetic strategies that leverage the differential reactivity of bromo and iodo substituents, present comparative biological data for analogous compounds, and provide detailed experimental protocols to empower researchers in their drug development endeavors.

The Synthetic Advantage of Differentiated Halogen Reactivity

The cornerstone of the synthetic utility of molecules like 2-bromo-4-iodopyridine, and by extension, this compound, lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1] This disparity allows for highly regioselective functionalization, enabling a stepwise and controlled approach to the synthesis of complex, polysubstituted pyridine derivatives.[1] This is invaluable for building a diverse library of compounds for structure-activity relationship (SAR) studies.

The typical synthetic workflow leverages this reactivity difference, often beginning with a Suzuki-Miyaura coupling at the more reactive 4-iodo position, followed by a subsequent cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig) at the 2-bromo position. This strategic approach streamlines synthetic routes and simplifies the purification of final compounds.[2]

G cluster_0 Stepwise Functionalization of a Dihalogenated Pyridine Start 2-Bromo-4-iodopyridine Step1 Suzuki-Miyaura Coupling (at C-I bond) Start->Step1 Pd Catalyst, Base, Arylboronic Acid Intermediate 2-Bromo-4-arylpyridine Step1->Intermediate Step2 Further Cross-Coupling (e.g., Sonogashira, Buchwald-Hartwig at C-Br bond) Intermediate->Step2 Final Disubstituted Pyridine Derivative (Kinase Inhibitor Candidate) Step2->Final

Caption: Synthetic workflow for the stepwise functionalization of 2-bromo-4-iodopyridine.

Comparative Efficacy of Pyridine Derivatives as Kinase Inhibitors

While direct experimental data for this compound derivatives is not yet prevalent in the literature, the inhibitory potential of this scaffold can be inferred from the activities of structurally related pyridine derivatives against key kinase targets.

BRAF V600E Inhibitors

The V600E mutation in the BRAF kinase is a driver in a significant percentage of cancers, making it a prime target for therapeutic intervention.[3] Several classes of pyridine-based compounds have demonstrated potent and selective inhibition of BRAF V600E.

Compound ClassRepresentative CompoundTarget KinaseIC50Reference
Pyrrolo[2,3-b]pyridineCompound 34e V600E B-RAF0.085 µM[4]
Pyrrolo[2,3-b]pyridineCompound 35 V600E B-RAF0.080 µM[4]
PyrazolopyridineCompound 17 B-Raf V600E(Details in source)[3]
PyrazolopyridineCompound 19 B-Raf V600E(Details in source)[3]
1H-pyrazolo[3,4-d]pyrimidineCompound 9u BRAFV600E(Comparable to Sorafenib)[5]
2-(1H-imidazol-2-yl) pyridineCompound 14 V600E-BRAF(Better than Vemurafenib)[6]
2-(1H-imidazol-2-yl) pyridineCompound 30 V600E-BRAF(Better than Vemurafenib)[6]

The data clearly indicates that pyridine-based scaffolds, particularly those with fused ring systems like pyrrolopyridines and pyrazolopyridines, can be potent inhibitors of the BRAF V600E mutant. The sub-micromolar IC50 values highlight the potential for developing highly effective anticancer agents from these structural motifs.

p38 MAP Kinase Inhibitors

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical regulator of inflammatory responses, making its inhibitors promising candidates for treating a range of inflammatory diseases.[2][7] Pyridine-containing structures have been central to the development of potent p38 MAP kinase inhibitors.

Compound ClassRepresentative CompoundTarget KinaseIC50Reference
Imidazol-5-yl pyridineCompound 11a p38α47 nM[8]
Imidazol-5-yl pyridineCompound 11d p38α45 nM[8]
PyridinyltriazoleCompound 5c p38 MAP kinase(Significant inhibition at 1 µM)[7]
PyridinyltriazoleCompound 5d p38 MAP kinase(Significant inhibition at 1 µM)[7]

The nanomolar potency of the imidazol-5-yl pyridine derivatives against p38α underscores the suitability of the pyridine scaffold for designing highly effective anti-inflammatory agents.

Signaling Pathway Context

Understanding the biological context of the target enzymes is crucial for rational drug design. Below are simplified representations of the BRAF V600E and p38 MAP kinase signaling pathways.

G cluster_0 BRAF V600E Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Pyridine-based BRAF V600E Inhibitor Inhibitor->BRAF_V600E G cluster_1 p38 MAP Kinase Signaling Pathway Stress Stress Stimuli (e.g., UV, Cytokines) Receptor Receptor Stress->Receptor TAK1 TAK1 Receptor->TAK1 MKK MKK3/6 TAK1->MKK p38 p38 MAPK MKK->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Inflammation Inflammation, Apoptosis, Cell Cycle Arrest Downstream->Inflammation Inhibitor Pyridine-based p38 Inhibitor Inhibitor->p38

References

Safety Operating Guide

Navigating the Disposal of 2-Bromo-5-chloro-4-iodopyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; their proper disposal is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Bromo-5-chloro-4-iodopyridine, a halogenated pyridine derivative. The procedures outlined here are designed to provide essential, immediate safety and logistical information, ensuring that this compound is managed responsibly from cradle to grave.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the risk of inhalation.[1] Adherence to the prescribed Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound dictates the necessity of the following PPE:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shieldProtects against splashes and airborne particles.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and absorption.[1]
Body Protection Laboratory coat or chemical-resistant apronProtects clothing and underlying skin from contamination.[1]
Footwear Closed-toe shoesPrevents injury from spills or dropped items.[1]
Respiratory NIOSH-approved respirator (if dust/aerosols are generated)Necessary if working outside a fume hood or if there is a risk of inhaling fine particles.[1]

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation develops, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. As a halogenated organic compound, it falls under specific waste disposal regulations.[2][3] The following protocol provides a clear, actionable plan for its safe disposal.

Waste Characterization and Segregation

All materials contaminated with this compound must be classified as hazardous waste. This includes:

  • The pure compound

  • Solutions containing the compound

  • Contaminated labware (e.g., pipette tips, weighing boats, gloves, absorbent paper)

This waste stream must be segregated from non-halogenated and other incompatible waste streams to prevent dangerous reactions and to ensure proper disposal by a licensed waste management facility.[4] Mixing halogenated and non-halogenated waste can result in the entire volume being treated as the more hazardous (and more expensive to dispose of) halogenated waste.[4]

Containerization

Proper containment is crucial to prevent the release of the chemical into the environment.

  • Designated Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).[5][6]

  • Secure Sealing: The container must have a secure, tightly fitting lid to prevent spills and the escape of vapors.

  • Clear Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant," "Toxic").[5][7]

Waste Accumulation and Storage
  • Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition and incompatible materials like strong oxidizing agents.[7]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Adherence to Limits: Be mindful of institutional and regulatory limits on the amount of hazardous waste that can be accumulated in a satellite area and the timeframe for its removal.

Final Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[4][7]

  • Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management company.[1] These companies are equipped to handle and dispose of halogenated organic compounds in accordance with federal, state, and local regulations, typically through high-temperature incineration.[2][8]

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, to ensure a complete and compliant audit trail.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of This compound Waste Characterize Characterize as Halogenated Hazardous Waste Start->Characterize Segregate Segregate from Non-Halogenated & Incompatible Waste Characterize->Segregate Containerize Place in a Labeled, Compatible, and Sealed Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area Containerize->Store ArrangeDisposal Arrange for Pickup by Licensed Waste Management Store->ArrangeDisposal Document Document Waste Generation and Disposal ArrangeDisposal->Document End End: Compliant Disposal Document->End

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Safely Handling 2-Bromo-5-chloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural precision. This guide provides essential, field-proven safety and logistical information for handling 2-Bromo-5-chloro-4-iodopyridine. While specific toxicological data for this compound is not extensively published, a conservative approach based on the known hazards of structurally similar halogenated pyridines is imperative. This protocol is designed to be a self-validating system, ensuring that every step prioritizes the well-being of laboratory personnel and the integrity of the research.

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a comprehensive toxicological profile for this compound, we must infer its potential hazards from analogous compounds. Halogenated pyridines are known to be irritants and can be toxic. For instance, 2-Bromo-5-iodopyridine is classified as causing skin irritation, serious eye damage, and respiratory irritation.[1] Similarly, 2-Bromo-5-chloropyridine is documented to cause skin and serious eye irritation, and may also cause respiratory irritation.[2]

Therefore, it is prudent to handle this compound as a substance that is, at a minimum:

  • A skin irritant.

  • A serious eye irritant, with the potential for severe damage.

  • A respiratory tract irritant.

  • Harmful if swallowed or inhaled.[2]

All handling procedures must be designed to mitigate these potential risks.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense; robust engineering controls are the first.[3] All work involving this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning and certified laboratory chemical fume hood.[4][5] The fume hood provides essential ventilation to minimize the risk of inhalation exposure.[6] Ensure that an emergency eyewash station and safety shower are readily accessible, within a ten-second travel distance of the work area.[5]

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum PPE requirements for various tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glassesNitrile or Neoprene GlovesFlame-resistant lab coatNot required if container is sealed
Weighing (Solid) Chemical splash gogglesDouble-gloving (e.g., nitrile inner, butyl rubber outer)Flame-resistant lab coat, fully buttonedN95 dust mask (in addition to fume hood)
Solution Preparation Chemical splash goggles & Face shieldDouble-gloving (e.g., nitrile inner, butyl rubber outer)Chemical-resistant apron over lab coatWork exclusively in a chemical fume hood
Reaction & Work-up Chemical splash goggles & Face shieldDouble-gloving (e.g., nitrile inner, butyl rubber outer)Chemical-resistant apron over lab coatWork exclusively in a chemical fume hood
Spill Cleanup Chemical splash goggles & Face shieldHeavy-duty chemical resistant gloves (e.g., Butyl rubber)Chemical-resistant coverallsAir-purifying respirator with appropriate cartridges
Waste Disposal Chemical splash gogglesDouble-gloving (e.g., nitrile inner, butyl rubber outer)Flame-resistant lab coatWork in a chemical fume hood or well-ventilated area
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[7] When handling liquids or performing operations with a splash risk, a face shield must be worn over the goggles to protect the entire face.[3][7]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory.[7] For large-volume work or tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat. Do not wear open-toed shoes in the laboratory.[7]

  • Hand Protection: Due to the reactivity of pyridine compounds, glove selection is critical. While nitrile gloves are commonly used, some sources advise against them for pyridine, recommending butyl rubber instead.[5] A conservative and highly effective approach is to double-glove , wearing a nitrile glove as an inner layer and a more robust, chemical-resistant glove like butyl rubber as the outer layer. Always check the manufacturer's glove compatibility chart for the specific solvents being used.[5] Gloves should be inspected for defects before each use and removed promptly if contamination is suspected. Always wash hands thoroughly after removing gloves.[8]

  • Respiratory Protection: The primary method of respiratory protection is the mandatory use of a chemical fume hood.[4] For weighing the solid compound, an N95 dust mask can provide an additional layer of protection against inhaling fine particulates.

Step-by-Step Operational and Disposal Plan

This protocol outlines the complete workflow for safely handling this compound, from receipt to disposal.

Workflow Diagram

G cluster_prep Preparation & Handling cluster_exp Experiment & Waste cluster_disp Disposal A Receipt & Verification B Secure Storage (Cool, Dry, Ventilated) A->B Inspect Seal C Pre-Use Safety Check (Fume Hood, Eyewash, PPE) B->C Retrieve for Use D Handling in Fume Hood (Weighing, Transfers) C->D Don PPE E Reaction & Work-up D->E Proceed with Experiment F Segregate Waste (Halogenated Liquid/Solid) E->F Collect Waste G Decontaminate Glassware & Surfaces E->G After Experiment H Label Hazardous Waste Container F->H Transfer to Waste Container I Store Waste in Secondary Containment H->I J Arrange Professional Disposal I->J

Caption: Safe handling and disposal workflow for this compound.

Experimental Protocol
  • Receiving and Storage :

    • Upon receipt, inspect the container for damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][9] The container should be kept tightly closed and protected from light.[9]

  • Preparation :

    • Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Confirm the location of the nearest eyewash station and safety shower.

    • Don all required PPE as specified in the table above for the intended task.

  • Handling and Use :

    • Perform all manipulations, including weighing and transfers, inside the chemical fume hood to prevent inhalation exposure.[4][10]

    • When weighing the solid, use a disposable weigh boat and handle it with care to avoid creating dust.[9]

    • If preparing a solution, add the solid to the solvent slowly. If dissolving in a combustible solvent, be aware of potential ignition sources and ensure proper grounding of equipment.[8][9]

  • Spill Management :

    • In case of a small spill, contain it with an absorbent material like sand or vermiculite.[6]

    • Wearing appropriate PPE, sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[9]

    • For larger spills, evacuate the area and follow your institution's emergency response procedures.[8]

  • Waste Collection and Disposal :

    • Segregation is Key : As a halogenated compound, all waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" stream.[11] Do not mix it with non-halogenated waste.[9][11]

    • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[5][11]

    • Containers : Use sealable, airtight, and compatible waste containers.[5] Store these containers in a designated secondary containment area.[11]

    • Final Disposal : The disposal of this hazardous waste must be handled by a licensed environmental waste management company in accordance with all local, state, and federal regulations.[9][11] Contaminated packaging should be disposed of as unused product.[9]

By adhering to these rigorous procedures, you build a framework of safety that protects you, your colleagues, and your research. Trust in the process, understand the causality behind each step, and handle every chemical with the respect it demands.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.